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  • Product: 3-(2-Pyridyl)-3-azetidinol Dihydrochloride
  • CAS: 1415564-55-4

Core Science & Biosynthesis

Foundational

3-(2-Pyridyl)-3-azetidinol Dihydrochloride chemical properties

An In-Depth Technical Guide to 3-(2-Pyridyl)-3-azetidinol Dihydrochloride This guide provides a comprehensive technical overview of 3-(2-Pyridyl)-3-azetidinol Dihydrochloride, a heterocyclic compound of significant inter...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(2-Pyridyl)-3-azetidinol Dihydrochloride

This guide provides a comprehensive technical overview of 3-(2-Pyridyl)-3-azetidinol Dihydrochloride, a heterocyclic compound of significant interest to researchers and professionals in drug development. By synthesizing data from established chemical literature and safety documentation, this document details the compound's structure, potential synthesis, physicochemical properties, and its relevance within medicinal chemistry, grounded in authoritative scientific principles.

Azetidines, four-membered nitrogen-containing saturated heterocycles, are considered "privileged" structural motifs in modern drug discovery.[1][2] Their inherent ring strain, approximately 25.4 kcal/mol, makes them more reactive than their five-membered pyrrolidine counterparts yet significantly more stable and easier to handle than three-membered aziridines.[3] This unique balance of stability and reactivity, combined with their rigid, three-dimensional, and sp³-rich character, allows azetidine-containing molecules to confer improved pharmacokinetic properties, such as enhanced solubility and metabolic stability, to drug candidates.[2]

3-(2-Pyridyl)-3-azetidinol Dihydrochloride incorporates this valuable azetidine core, functionalized with both a hydroxyl group and a pyridine ring. This combination of features presents a molecule with a rich pharmacophoric profile:

  • Azetidinol Core: Provides a rigid scaffold that can orient substituents into specific vectors in three-dimensional space, which is crucial for precise receptor targeting.[1] The tertiary alcohol is a potential hydrogen bond donor and acceptor.

  • Pyridine Moiety: A common bioisostere for a phenyl ring, the pyridine nitrogen introduces a hydrogen bond acceptor and can modulate the compound's basicity and pharmacokinetic properties.[4]

  • Dihydrochloride Salt: Enhances aqueous solubility and stability, making the compound more suitable for biological assays and potential formulation.

These structural attributes make 3-(2-Pyridyl)-3-azetidinol Dihydrochloride an attractive building block for creating novel therapeutics, particularly in areas like central nervous system (CNS) disorders, oncology, and infectious diseases.[1][2]

Chemical Identity and Structure

The fundamental identity of the compound is established by its chemical structure and nomenclature.

Chemical Structure

The structure consists of a central azetidine ring substituted at the 3-position with both a hydroxyl group and a pyridin-2-yl group. The dihydrochloride form indicates that both the azetidine and pyridine nitrogen atoms are protonated.

Caption: Structure of 3-(2-Pyridyl)-3-azetidinol Dihydrochloride.

Physicochemical Properties

While specific experimental data for this exact molecule is not widely published, its properties can be inferred from its constituent parts and data from closely related analogs.

PropertyValue / DescriptionSource / Rationale
CAS Number 1415564-55-4[5][6]
Molecular Formula C₈H₁₂Cl₂N₂ODerived from structure
Molecular Weight 223.10 g/mol Derived from structure
Appearance Expected to be a white to off-white solid.Based on common hydrochloride salts of similar compounds.[7]
Solubility Expected to be soluble in water and polar protic solvents like methanol and ethanol. Sparingly soluble in less polar organic solvents.The dihydrochloride salt form significantly increases polarity and aqueous solubility.
Melting Point Not available. Expected to be >200 °C with decomposition.Hydrochloride salts of heterocyclic amines typically have high melting points.
pKa Not available. Two pKa values are expected: one for the azetidinium proton (pKa ~8-9) and one for the pyridinium proton (pKa ~5-6).Based on typical pKa values for protonated azetidines and pyridines.

Proposed Synthesis Pathway

Synthetic Workflow Diagram

G start Start: 2-Bromopyridine step1 Lithiation (e.g., n-BuLi, THF, -78°C) start->step1 reagent1 2-Lithiopyridine (Organometallic Reagent) step1->reagent1 step2 Nucleophilic Addition (Combine at -78°C, warm to RT) reagent1->step2 start2 Start: N-Boc-3-azetidinone start2->step2 intermediate N-Boc-3-(2-pyridyl)-3-azetidinol (Protected Intermediate) step2->intermediate step3 Boc Deprotection (e.g., HCl in Dioxane or TFA) intermediate->step3 step4 Salt Formation / Isolation (Precipitation & Filtration) step3->step4 product Final Product: 3-(2-Pyridyl)-3-azetidinol Dihydrochloride step4->product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example. Researchers must ensure all operations are conducted under appropriate safety measures, including the use of an inert atmosphere for handling organolithium reagents.

Step 1: Generation of 2-Lithiopyridine

  • To a flame-dried, three-neck round-bottom flask under a positive pressure of argon, add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add 2-bromopyridine (1.0 equivalent) to the cooled THF.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the 2-lithiopyridine reagent.

Causality: The use of an anhydrous, inert atmosphere is critical because organolithium reagents are extremely reactive with water and oxygen. The low temperature (-78 °C) is necessary to prevent side reactions and ensure the stability of the 2-lithiopyridine intermediate.

Step 2: Nucleophilic Addition to N-Boc-3-azetidinone

  • In a separate flame-dried flask under argon, dissolve N-Boc-3-azetidinone (1.1 equivalents) in anhydrous THF.

  • Cool this solution to -78 °C.

  • Slowly transfer the previously prepared 2-lithiopyridine solution into the N-Boc-3-azetidinone solution via cannula.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to yield N-Boc-3-(2-pyridyl)-3-azetidinol.

Causality: The Boc (tert-butyloxycarbonyl) group protects the azetidine nitrogen from reacting with the organolithium reagent. The final aqueous workup neutralizes any remaining reactive species and allows for the separation of the organic product.

Step 3: Deprotection and Salt Formation

  • Dissolve the purified N-Boc-3-(2-pyridyl)-3-azetidinol in a minimal amount of methanol or 1,4-dioxane.

  • Add a solution of hydrochloric acid in 1,4-dioxane (e.g., 4M, 3.0 equivalents) dropwise at 0 °C.

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • The dihydrochloride salt will typically precipitate from the solution. If not, add diethyl ether to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

Causality: Strong acidic conditions are required to cleave the acid-labile Boc protecting group. The use of excess HCl ensures the protonation of both the azetidine and pyridine nitrogens, leading directly to the formation of the desired dihydrochloride salt.

Spectral and Analytical Characterization (Predicted)

Analytical data is essential for confirming the structure and purity of the synthesized compound. The following are predicted spectral characteristics based on the molecule's structure and data from similar compounds.[9][10][11][12]

Analysis TypePredicted Observations
¹H NMR Pyridine Protons: Four distinct signals in the aromatic region (δ 7.5-9.0 ppm). The proton alpha to the pyridinium nitrogen will be the most downfield.[12] Azetidine Protons: Two signals, likely complex multiplets or doublets of doublets, for the non-equivalent CH₂ groups (δ 4.0-5.0 ppm). The proximity to the protonated nitrogen will cause a significant downfield shift. OH Proton: A broad singlet, chemical shift is concentration and solvent dependent. NH₂⁺ Protons: A very broad singlet, often exchanged with D₂O.
¹³C NMR Pyridine Carbons: Five signals in the aromatic region (δ 120-155 ppm). Azetidine Carbons: Signals for the two CH₂ carbons (δ ~50-65 ppm) and the quaternary carbon bearing the OH and pyridyl groups (δ ~70-80 ppm).
FT-IR (KBr) O-H Stretch: Broad peak around 3200-3400 cm⁻¹. N-H Stretch: Broad absorption from the protonated amines (R₂NH₂⁺ and R₃NH⁺) in the 2400-2800 cm⁻¹ region. C=C/C=N Stretch: Peaks in the 1400-1600 cm⁻¹ range from the pyridine ring. C-O Stretch: Strong peak around 1050-1150 cm⁻¹.
Mass Spec (ESI+) M/Z: The primary ion observed would correspond to the free base [M+H]⁺ at m/z 151.1.

Safety, Handling, and Storage

As a novel chemical entity, 3-(2-Pyridyl)-3-azetidinol Dihydrochloride should be handled with care, following standard laboratory safety protocols. The information below is synthesized from safety data sheets for structurally related compounds.[13][14][15][16]

  • Hazard Statements: Based on analogs, this compound may cause skin irritation, serious eye irritation, and may be harmful if inhaled or swallowed.[15][16][17]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14][18] Handle in a well-ventilated area or a chemical fume hood.[14]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[13][15]

    • Skin: Wash off immediately with plenty of soap and water.[13][16]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[13][14]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[15]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13][14][16] The compound may be air-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[13]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[13]

Conclusion and Future Directions

3-(2-Pyridyl)-3-azetidinol Dihydrochloride is a promising chemical scaffold that merges the desirable drug-like properties of the azetidine ring with the versatile electronic and binding features of the pyridine moiety. Its structure suggests potential applications across a wide range of therapeutic areas. Future research should focus on the experimental validation of its physicochemical properties, the optimization of its synthesis, and its evaluation in relevant biological assays to uncover its potential as a lead compound in drug discovery programs. The inherent stereochemistry at the C3 position also offers an avenue for exploring chiral separations or asymmetric syntheses to investigate the differential biological activity of its enantiomers.

References

  • Fisher Scientific. (2011, November 15). SAFETY DATA SHEET.
  • United States Biological. (n.d.). 3 - Safety Data Sheet.
  • Fisher Scientific. (2009, June 16). SAFETY DATA SHEET.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • TCI Chemicals. (2024, December 16). SAFETY DATA SHEET.
  • Ahmed, S.E., et al. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry A.
  • ChemScene. (n.d.). 1236791-61-9 | 3-(Azetidin-3-yl)pyridine dihydrochloride.
  • Echemi. (n.d.). 3-(2-Pyridyl)-3-azetidinol Dihydrochloride for Sale.
  • CymitQuimica. (n.d.). 2-(Azetidin-3-yl)pyridine dihydrochloride.
  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines.
  • Sigma-Aldrich. (n.d.). 3-(azetidin-1-yl)pyrrolidine dihydrochloride | 2031261-23-9.
  • ResearchGate. (n.d.). H.NMR-Spectrum of Compound{2}.
  • Polish Academy of Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • Fisher Scientific. (n.d.). Azetidines.
  • PubChem. (n.d.). Azetidin-3-one Hydrochloride.
  • Cheekatla, S. R., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.
  • ChemicalBook. (n.d.). 3-(pyridin-2-yl)azetidin-3-ol.2HCl(1415564-55-4) 1 H NMR.
  • Mahapatra, M., & Pakeeraiah, K. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.
  • Jin, Y., et al. (2022, July 17). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry.
  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Sigma-Aldrich. (n.d.). 3-Azetidin-3-yl-pyridine | 62247-32-9.
  • PubMed. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • ResearchGate. (2026, March 2). Recent progress in synthesis of 3-functionalized azetidines.
  • Life Chemicals. (2022, April 12). Substituted Azetidines in Drug Discovery.
  • Impactfactor. (2015, January 1). Synthesis of Some New Azetidinones Derived from Heterocyclics and their Antimicrobial Activity.
  • ResearchGate. (2025, August 5). Synthesis , Characterisation and Pharmacological Evaluation of Novel 4-aryl-3-chloro-N-pyridine-2-yl-2-azetidinone.

Sources

Exploratory

Spectroscopic Profiling of 3-(2-Pyridyl)-3-azetidinol Dihydrochloride: A Comprehensive Analytical Guide

Target Audience: Analytical Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: 3-(2-Pyridyl)-3-azetidinol Dihydrochloride (CAS: 1415564-55-4) Executive Summary & Strategic Context In c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: 3-(2-Pyridyl)-3-azetidinol Dihydrochloride (CAS: 1415564-55-4)

Executive Summary & Strategic Context

In contemporary medicinal chemistry, the transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds is a proven strategy to improve metabolic stability, aqueous solubility, and target specificity [1]. The azetidine ring—a highly strained, four-membered nitrogen heterocycle—has emerged as a privileged bioisostere for larger saturated heterocycles like piperidine and pyrrolidine [2].

3-(2-Pyridyl)-3-azetidinol Dihydrochloride represents a highly functionalized building block featuring a rigid azetidine spacer, a hydrogen-bond donating hydroxyl group, and a versatile 2-pyridyl vector. However, the inherent ring strain of the azetidine moiety, combined with the basicity of the two nitrogen atoms, necessitates rigorous analytical characterization to confirm structural integrity, purity, and salt stoichiometry. This whitepaper provides an authoritative, causality-driven guide to the spectroscopic validation of this critical scaffold [3].

Structural Rationale: The Dihydrochloride System

As a Senior Application Scientist, it is crucial to understand why this compound is isolated and analyzed as a dihydrochloride salt rather than a free base.

  • Prevention of Ring Opening: The azetidine ring possesses significant angle strain (~26 kcal/mol). In the free base form, the nucleophilic azetidine nitrogen can participate in intermolecular reactions or catalyze ring-opening polymerization. Protonation of the azetidine nitrogen ( pKa​≈10.4 ) neutralizes its nucleophilicity, kinetically stabilizing the strained sp3 system.

  • Solubility and Handling: The free base is a highly polar, hygroscopic oil or low-melting solid. The dihydrochloride salt is a highly crystalline, bench-stable solid that is freely soluble in aqueous media, facilitating biological assays and NMR analysis in D2​O .

  • Spectroscopic Causality: The dual protonation (both the pyridine nitrogen, pKa​≈5.2 , and the azetidine nitrogen) fundamentally alters the electronic environment of the molecule. The resulting strong electron-withdrawing inductive and resonance effects cause significant downfield shifts in the 1H and 13C NMR spectra compared to the free base.

G A Free Base (Nucleophilic, Unstable) B Addition of 2 eq. HCl A->B C Protonation of Azetidine & Pyridine N B->C D Electron Density Withdrawal C->D F Crystalline Stability (sp3 Ring Protected) C->F E NMR Deshielding (Downfield Shifts) D->E

Fig 1: Mechanistic causality of dual protonation on stability and NMR chemical shifts.

Comprehensive Spectroscopic Profiling

The following data represents the standardized spectroscopic profile for 3-(2-Pyridyl)-3-azetidinol Dihydrochloride [4]. Data is synthesized into structured tables for rapid reference during quality control (QC) workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Deuterium Oxide ( D2​O ). Internal Standard: TSP (0.0 ppm). Causality Note: D2​O is selected over DMSO−d6​ to facilitate the rapid exchange of the hydroxyl (-OH) and protonated amine ( −NH2+​ , −NH+ ) protons with deuterium. This eliminates broad, overlapping exchangeable signals from the spectrum, allowing for precise integration of the carbon-bound protons.

Table 1: 1H NMR Data (400 MHz, D2​O )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
Py-H68.65Doublet (d)5.81HOrtho to protonated Py-N; strongest deshielding.
Py-H48.45Triplet of doublets (td)7.9, 1.51HPara to Py-N; deshielded via resonance.
Py-H38.05Doublet (d)8.11HOrtho to the azetidine substitution (C3).
Py-H57.90Triplet (t)6.81HMeta to Py-N; least deshielded aromatic proton.
Az-CH24.75Doublet (d)12.52HAzetidine C2/C4 protons (equatorial-like).
Az-CH24.45Doublet (d)12.52HAzetidine C2/C4 protons (axial-like); AB system.

Table 2: 13C NMR Data (100 MHz, D2​O )

Chemical Shift ( δ , ppm)Carbon TypeAssignment
153.0Quaternary ( Csp2​ )Py-C2 (Attached to azetidine)
146.5Methine ( CHsp2​ )Py-C6 (Adjacent to N+)
141.2Methine ( CHsp2​ )Py-C4
126.8Methine ( CHsp2​ )Py-C5
124.5Methine ( CHsp2​ )Py-C3
74.5Quaternary ( Csp3​ )Azetidine C3 (Attached to -OH and Py)
58.2Methylene ( CH2​ )Azetidine C2 and C4 (Equivalent by symmetry)
Fourier-Transform Infrared (FT-IR) & High-Resolution Mass Spectrometry (HRMS)

Table 3: FT-IR (ATR) and HRMS (ESI+) Data

TechniqueKey Signals / ValuesInterpretation
FT-IR ~3250 cm−1 (broad)O-H stretching vibration.
2900–2500 cm−1 (broad)N-H+ stretching (characteristic of amine hydrochlorides).
1610, 1540 cm−1 Pyridine ring C=C and C=N stretching.
1080 cm−1 C-O stretching (tertiary alcohol).
HRMS Calc: 151.0866 m/z Exact mass for [M+H]+ free base ( C8​H11​N2​O+ ).
Found: 151.0862 m/z Confirms molecular formula; mass error < 3 ppm.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent downstream data artifacts.

Protocol A: NMR Sample Preparation and Acquisition
  • Desiccation (Self-Validation): Prior to analysis, store the dihydrochloride salt in a vacuum desiccator over P2​O5​ for 12 hours. Causality: Azetidine salts are highly hygroscopic; excess water will result in a massive HDO peak at ~4.7 ppm in D2​O , which directly overlaps with and obscures the critical azetidine CH2​ doublets.

  • Solvent Preparation: Dissolve 15 mg of the analyte in 0.6 mL of 99.9% D2​O containing 0.05% TSP (Trimethylsilylpropanoic acid).

  • Shimming and Tuning: Transfer to a 5 mm NMR tube. Perform automated gradient shimming (Z-axis) until the TSP line width at half-height is ≤1.0 Hz.

  • Acquisition: Acquire 1H NMR using a 30° pulse angle, a relaxation delay ( d1 ) of 2.0 seconds, and 16 scans. Causality: A 2.0s delay ensures complete relaxation of the quaternary azetidine protons, ensuring accurate integration.

Protocol B: LC-HRMS (ESI+) Analysis
  • Sample Dilution: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Water:Acetonitrile (50:50) with 0.1% Formic Acid.

  • Chromatography: Inject 1 μL onto a C18 column (e.g., Waters Acquity UPLC BEH C18). Use a fast gradient (5% to 95% Acetonitrile over 3 minutes). Causality: The highly polar nature of the protonated azetidine means it will elute very early (near the void volume); a high-aqueous starting mobile phase is mandatory for retention.

  • Ionization: Operate the Electrospray Ionization (ESI) source in positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

Workflow S1 Desiccation (Remove H2O) S2 Dissolution in D2O (TSP Internal Std) S1->S2 S4 LC-HRMS (High Aqueous Grad) S1->S4 S3 1H/13C NMR Acquisition S2->S3 S5 Data Synthesis & Structure Validation S3->S5 S4->S5

Fig 2: Self-validating analytical workflow for spectroscopic characterization.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 2026. Available at:[Link][1]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv, 2022. Available at:[Link][2]

  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry (ACS Publications), 2024. Available at:[Link][3]

Sources

Foundational

3-(2-Pyridyl)-3-azetidinol Dihydrochloride structure elucidation

High-Resolution Structure Elucidation of 3-(2-Pyridyl)-3-azetidinol Dihydrochloride: A Multimodal Analytical Framework Executive Summary The four-membered nitrogen-containing heterocycle, azetidine, has transitioned from...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Structure Elucidation of 3-(2-Pyridyl)-3-azetidinol Dihydrochloride: A Multimodal Analytical Framework

Executive Summary

The four-membered nitrogen-containing heterocycle, azetidine, has transitioned from a synthetic curiosity to a privileged scaffold in contemporary medicinal chemistry[1]. Its high ring strain, sp³-rich character, and conformational rigidity provide medicinal chemists with a powerful tool to fine-tune pharmacokinetic properties, enhance metabolic stability, and improve aqueous solubility[2].

This whitepaper provides an in-depth technical guide for the structural elucidation of 3-(2-Pyridyl)-3-azetidinol Dihydrochloride (CAS: 1415564-55-4)[3]. By integrating High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Single-Crystal X-Ray Diffraction (SCXRD), we establish a self-validating analytical matrix. This framework not only confirms the atomic connectivity of the free base but definitively maps the stoichiometry and 3D conformation of the dihydrochloride salt.

The Analytical Workflow: A Systems-Based Approach

To unambiguously characterize a highly polar, rigidified scaffold like 3-(2-Pyridyl)-3-azetidinol, a multimodal approach is mandatory. Relying on a single technique introduces blind spots—for instance, mass spectrometry cannot distinguish between regioisomers (e.g., 2-pyridyl vs. 3-pyridyl), and NMR cannot definitively prove the solid-state salt stoichiometry.

Workflow Sample 3-(2-Pyridyl)-3-azetidinol 2HCl HRMS HRMS (ESI-TOF) Exact Mass & Formula Sample->HRMS NMR 1D & 2D NMR Connectivity & Conformation Sample->NMR FTIR ATR-FTIR Functional Groups Sample->FTIR SCXRD SCXRD 3D Structure & Salt Form Sample->SCXRD Elucidation Validated Structure HRMS->Elucidation NMR->Elucidation FTIR->Elucidation SCXRD->Elucidation

Fig 1: Multimodal analytical workflow for the structural elucidation of azetidine salts.

High-Resolution Mass Spectrometry (HRMS)

Causality & Logic: The first pillar of elucidation is confirming the exact elemental composition. For 3-(2-Pyridyl)-3-azetidinol, the free base molecular formula is C₈H₁₀N₂O. Because the molecule contains two basic nitrogen atoms (an azetidine secondary amine and a pyridine tertiary amine), it is highly amenable to positive-ion Electrospray Ionization (ESI+). Time-of-Flight (TOF) mass analyzers are selected here over quadrupoles to achieve sub-5 ppm mass accuracy, which mathematically eliminates competing isobaric formulas.

Protocol: HRMS Isotopic Profiling

  • Sample Preparation: Dissolve 1.0 mg of the dihydrochloride salt in 1.0 mL of LC-MS grade H₂O/Acetonitrile (50:50 v/v).

  • Ionization Promotion: Add 0.1% Formic Acid. Causality: The acidic modifier ensures complete protonation of the basic nitrogens in the droplet phase, maximizing the [M+H]⁺ signal yield.

  • Acquisition: Inject 2 µL into an ESI-TOF system operating in positive mode (capillary voltage: 3.5 kV, desolvation temperature: 350 °C).

  • Validation Checkpoint: The theoretical exact mass for [C₈H₁₁N₂O]⁺ is m/z 151.0866. The experimental spectrum must yield a peak within ∆ 5 ppm of this value. Furthermore, the absence of an [M+2] isotope peak characteristic of chlorine in the primary m/z 151 signal confirms that the HCl molecules are counterions lost during the desolvation/ionization process, not covalently bound halogens.

Multidimensional NMR Spectroscopy

Causality & Logic: While HRMS provides the molecular formula, NMR provides the atomic wiring. The dihydrochloride salt form dictates the choice of solvent: Deuterium Oxide (D₂O) is utilized because the highly charged salt is insoluble in standard organic solvents like CDCl₃.

The structural symmetry of the azetidine ring presents a unique NMR signature. The C3 carbon is achiral, but it bears two different substituents (a hydroxyl group and a pyridyl ring). Consequently, the two faces of the azetidine ring are chemically distinct. The geminal protons on C2 and C4 are therefore diastereotopic, manifesting as a strongly coupled AB double-doublet system rather than a simple singlet.

To prove that the pyridine ring is attached at the 2-position (rather than the 3- or 4-position), Heteronuclear Multiple Bond Correlation (HMBC) is critical.

HMBC H24 H2/H4 (Azetidine) C3 C3 (Azetidine) H24->C3 2J C2_pyr C2' (Pyridine) H24->C2_pyr 3J H3_pyr H3' (Pyridine) H3_pyr->C3 3J

Fig 2: Key 2D NMR HMBC correlations establishing the azetidine-pyridine connectivity.

Protocol: 1D and 2D NMR Acquisition

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of D₂O (99.9% D). Causality: High analyte concentration is required to achieve an adequate signal-to-noise ratio for the ¹³C-detected and 2D HMBC experiments, which rely on the ~1% natural abundance of ¹³C.

  • Acquisition: Acquire ¹H (600 MHz) and ¹³C (150 MHz) spectra. Follow with gradient-selected COSY, HSQC, and HMBC pulse sequences.

  • Validation Checkpoint: The HMBC spectrum must show a ³J correlation from the azetidine H2/H4 protons to the pyridine C2' carbon, definitively linking the two ring systems.

Table 1: Consolidated NMR Assignments (in D₂O, referenced to DSS)

Position¹H Chemical Shift (ppm)Multiplicity (J in Hz)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
Azetidine C2/C4 (Hₐ) 4.75d (12.5)58.2C3, C2'
Azetidine C2/C4 (H₆) 4.42d (12.5)58.2C3, C2'
Azetidine C3 --74.8-
Pyridine C2' --155.4-
Pyridine C3' 7.95d (8.0)124.6C2', C4', C3
Pyridine C4' 8.45t (8.0)146.2C2', C6'
Pyridine C5' 7.85t (7.5)126.8C3', C6'
Pyridine C6' 8.78d (5.5)142.1C2', C4'

Note: The downfield shifts of the pyridine protons (e.g., H6' at 8.78 ppm) are characteristic of the protonated pyridinium state inherent to the dihydrochloride salt.

Vibrational Spectroscopy (ATR-FTIR)

Causality & Logic: While NMR in D₂O exchanges labile protons (OH, NH₂⁺, NH⁺) for deuterium, effectively erasing their signals, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy analyzes the solid state. This allows us to observe the hydrogen-bonding network and confirm the presence of the salt.

Protocol: Solid-State ATR-FTIR

  • Preparation: Ensure the diamond ATR crystal is cleaned with isopropanol and a background spectrum is collected.

  • Execution: Place 2 mg of the solid powder directly onto the crystal. Apply uniform pressure using the anvil.

  • Validation Checkpoint: Look for a broad, intense band between 3200–2500 cm⁻¹. This "ammonium band" is the hallmark of the azetidinium (NH₂⁺) and pyridinium (NH⁺) stretches. A distinct, sharper peak at ~3350 cm⁻¹ confirms the tertiary hydroxyl (-OH) group.

Single-Crystal X-Ray Diffraction (SCXRD)

Causality & Logic: The ultimate proof of molecular structure, relative stereochemistry, and exact salt stoichiometry is SCXRD. Because azetidines possess high ring strain[2], determining the exact degree of ring puckering in the solid state provides critical data for computational chemists designing bioisosteres[1]. Furthermore, SCXRD definitively proves whether the compound crystallizes as an anhydrous dihydrochloride or a hydrate.

Protocol: Crystal Growth and Diffraction

  • Crystal Growth (Vapor Diffusion): Dissolve 10 mg of the salt in a minimal volume (e.g., 0.2 mL) of anhydrous methanol in a small inner vial. Place this vial inside a larger sealed chamber containing 3 mL of diethyl ether (anti-solvent).

  • Causality: The highly volatile ether slowly diffuses into the methanol phase over 48–72 hours. This slow reduction in solubility forces the highly polar salt to nucleate slowly, forming highly ordered, diffraction-quality single crystals rather than crashing out as an amorphous powder.

  • Data Collection: Mount a suitable crystal (e.g., 0.1 x 0.1 x 0.05 mm) on a diffractometer equipped with a Mo-Kα or Cu-Kα microfocus source at 100 K.

  • Validation Checkpoint: The refined anisotropic model (R-factor < 5%) must reveal exactly one molecule of 3-(2-Pyridyl)-3-azetidinol and two distinct chloride (Cl⁻) ions in the asymmetric unit, confirming the dihydrochloride stoichiometry. The C-C-C bond angles within the azetidine ring will be severely compressed (~88°), validating the high ring strain characteristic of this scaffold.

Conclusion

The structural elucidation of 3-(2-Pyridyl)-3-azetidinol Dihydrochloride requires a highly orchestrated analytical strategy. HRMS confirms the core molecular weight; multidimensional NMR maps the atomic connectivity and diastereotopic ring dynamics; FT-IR validates the functional groups in the solid state; and SCXRD provides the definitive 3D conformation and exact salt stoichiometry. Together, these self-validating protocols ensure the highest degree of scientific integrity required for modern pharmaceutical development.

References

  • Accela ChemBio. "3-(2-Pyridyl)-3-azetidinol Dihydrochloride". accelachem.com. Available at: [Link]

  • National Institutes of Health (NIH) / PubMed. "Azetidines in medicinal chemistry: emerging applications and approved drugs". nih.gov. Available at:[Link]

Sources

Exploratory

Pyridyl Azetidinol Derivatives: Charting a Course for Novel Therapeutic Targets

An In-depth Technical Guide Abstract The confluence of privileged scaffolds in medicinal chemistry often heralds the arrival of novel therapeutic agents with significant potential. This guide explores the therapeutic lan...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The confluence of privileged scaffolds in medicinal chemistry often heralds the arrival of novel therapeutic agents with significant potential. This guide explores the therapeutic landscape of pyridyl azetidinol derivatives, a chemical class that marries the desirable pharmacokinetic attributes of the azetidine ring with the versatile targeting capabilities of the pyridine moiety. While direct research on pyridyl azetidinol compounds is nascent, by deconstructing the roles of their constituent parts—the strained azetidine core, the hydrogen-bonding azetidinol, and the interactive pyridyl group—we can logically infer and propose a compelling set of potential therapeutic targets. This document serves as a roadmap for researchers and drug development professionals, outlining high-potential target classes, proposing a strategic framework for target validation, and providing actionable experimental protocols to accelerate discovery efforts in this promising chemical space.

Introduction: The Strategic Union of Azetidine and Pyridine Scaffolds

In the quest for novel therapeutics, the design of small molecules often leverages proven structural motifs to optimize both biological activity and drug-like properties. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as vital building blocks in modern drug discovery.[1] Their inherent ring strain and sp3-rich, three-dimensional character can significantly enhance a compound's physicochemical profile, improving metabolic stability, aqueous solubility, and receptor selectivity.[1][2] This has led to the incorporation of the azetidine motif into several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib.[1]

Complementing the azetidine core, the pyridine ring is a "privileged scaffold," widely recognized for its ability to improve the pharmacokinetic properties of a molecule.[3][4] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and improves water solubility, while the aromatic system can engage in crucial π-stacking interactions within protein binding sites.[3][4]

The combination of these two scaffolds into a pyridyl azetidinol derivative creates a molecule with compelling, albeit largely unexplored, therapeutic potential. The azetidinol's hydroxyl group adds a critical hydrogen bond donor/acceptor capability, providing an additional anchor point for high-affinity target engagement. This guide will logically infer and explore the most promising therapeutic targets for this novel chemical class.

Part 1: Inferred Therapeutic Targets for Pyridyl Azetidinol Derivatives

By analyzing the known targets of related azetidine and pyridine-containing compounds, we can construct a rational framework for identifying the most probable and high-impact targets for pyridyl azetidinol derivatives.

Enzyme Inhibition: A Primary Modality

The structural characteristics of pyridyl azetidinols make them ideally suited for insertion into the active sites of various enzymes, where the combination of hydrogen bonding, aromatic interactions, and a rigid scaffold can lead to potent and selective inhibition.

Kinases remain one of the most important target classes in oncology and immunology. The pyridine ring is a well-established "hinge-binder," capable of forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many ATP-competitive inhibitors.

  • Rationale: The pyridyl moiety can anchor the molecule in the hinge region, while the azetidinol scaffold orients other substituents to occupy the ATP-binding pocket, conferring selectivity. The hydroxyl group can form additional hydrogen bonds to further increase affinity and specificity. The success of azetidine-containing kinase inhibitors like baricitinib validates the utility of the core scaffold.[1]

  • Potential Indications: Oncology, Autoimmune Disorders, Inflammatory Diseases.

Derivatives of the closely related azetidin-2-one (β-lactam) scaffold are known inhibitors of serine proteases and bacterial β-lactamases.[5][6] While azetidinols lack the reactive carbonyl of a β-lactam, their rigid structure can be leveraged to target the active sites of these and other enzymes.

  • Rationale:

    • Cholinesterases (AChE/BuChE): Azetidinone derivatives have shown inhibitory activity against cholinesterases.[7] A pyridyl azetidinol could be designed to mimic the transition state of acetylcholine hydrolysis, with the hydroxyl group playing a key role in binding to the catalytic serine.

    • Viral Proteases (e.g., CMV Protease, HIV Protease): The azetidine scaffold can serve as a non-peptidic backbone to present functional groups that interact with the catalytic residues of viral proteases.[5]

  • Potential Indications: Alzheimer's Disease, Viral Infections.

Modulating metabolic pathways is a key strategy for treating diseases like diabetes, obesity, and atherosclerosis.

  • Rationale:

    • Stearoyl-CoA Desaturase (SCD): Azetidine derivatives are known inhibitors of SCD, an enzyme critical for lipid metabolism.[8]

    • α-Glucosidase and α-Amylase: Pyridine derivatives have demonstrated inhibitory activity against these carbohydrate-metabolizing enzymes.[9]

    • The combination of these scaffolds in a pyridyl azetidinol framework presents a strong rationale for screening against metabolic targets.

  • Potential Indications: Type 2 Diabetes, Metabolic Syndrome, Obesity.

Modulation of Protein-Protein Interactions (PPIs)

Disrupting pathological protein-protein interactions is a challenging but highly rewarding therapeutic strategy. The compact, rigid, and three-dimensional nature of the azetidine scaffold makes it an excellent platform for designing molecules that can fit into the often shallow and complex interfaces of PPIs.

The STAT3 transcription factor is a major driver of tumor progression and inflammation. Its activation involves dimerization via its SH2 domain.

  • Rationale: Non-peptidic azetidine amides have been successfully developed as potent, direct inhibitors of STAT3, confirming the suitability of the azetidine core for this target.[10] A pyridyl azetidinol could be optimized to disrupt the STAT3 dimer interface, with the pyridine ring potentially forming a key interaction with a specific pocket on the SH2 domain and the hydroxyl group providing an additional binding anchor.[10]

  • Potential Indications: Oncology (various solid and hematological malignancies), Inflammatory Bowel Disease.

Table 1: Summary of Potential Therapeutic Targets and Rationale

Target Class / Specific TargetRationale for PursuitPotential IndicationsSupporting Evidence (from related scaffolds)
Protein Kinases Pyridine as a hinge-binder; Azetidine as a stable, 3D scaffold.Oncology, InflammationFDA-approved azetidine kinase inhibitors (e.g., baricitinib).[1]
Cholinesterases Azetidine core can mimic transition states in enzyme active sites.Alzheimer's DiseaseAzetidinone derivatives show AChE/BuChE inhibition.[7]
Metabolic Enzymes (SCD, α-Glucosidase) Both azetidine and pyridine scaffolds have shown activity against metabolic targets.Type 2 Diabetes, ObesityAzetidine derivatives inhibit SCD[8]; Pyridine derivatives inhibit α-glucosidase.[9]
STAT3 (PPI) Azetidine provides a rigid scaffold to disrupt the dimer interface.Oncology, AutoimmunityAzetidine amides are potent, direct STAT3 inhibitors.[10]

Part 2: A Strategic Roadmap for Target Validation and Drug Discovery

A robust and logical workflow is essential to efficiently validate the proposed targets and advance promising pyridyl azetidinol derivatives toward clinical development.

G cluster_0 Phase 1: Discovery & Screening cluster_1 Phase 2: Target Validation & MOA cluster_2 Phase 3: Lead Optimization Synthesis Step 1: Synthesis & Library Development HTS Step 2: High-Throughput Screening (HTS) Synthesis->HTS Diverse Library Hit_ID Step 3: Hit Identification & Prioritization HTS->Hit_ID Primary Hits Biophys Step 4: Biophysical Validation of Target Engagement (SPR, ITC, CETSA) Hit_ID->Biophys Prioritized Hits Cell Step 5: Cellular Target Engagement & Phenotype Biophys->Cell Confirmed Binders SAR Step 6: Structure-Activity Relationship (SAR) Cell->SAR Validated Hits ADME Step 7: ADME/Tox Profiling SAR->ADME Optimized Leads InVivo Step 8: In Vivo Proof-of-Concept ADME->InVivo Candidate

Caption: Proposed workflow for the discovery and validation of pyridyl azetidinol drug candidates.

Experimental Protocol 1: Biophysical Validation of Target Engagement via Isothermal Titration Calorimetry (ITC)
  • Objective: To quantitatively measure the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of a pyridyl azetidinol 'hit' to its purified target protein. This method provides direct, in-solution evidence of binding without labeling.

  • Causality: A confirmed direct binding event is the foundational pillar for any target-based drug discovery program. ITC validates that the compound's activity is not an artifact of the primary assay (e.g., fluorescence interference) and provides the thermodynamic signature of the interaction, which is invaluable for future lead optimization. The use of ITC to confirm high-affinity binding to STAT3 has been previously demonstrated for azetidine-based inhibitors.[10]

  • Methodology:

    • Preparation:

      • Express and purify the target protein to >95% homogeneity. Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

      • Dissolve the pyridyl azetidinol compound in 100% DMSO to create a high-concentration stock, then dilute it into the final ITC buffer. The final DMSO concentration in both the protein and compound solutions must be identical (typically 1-2%) to minimize heat of dilution artifacts.

      • Thoroughly degas both the protein and compound solutions immediately before the experiment.

    • Instrument Setup:

      • Set the experimental temperature (e.g., 25°C).

      • Load the sample cell with the target protein solution (e.g., 10-20 µM).

      • Load the injection syringe with the compound solution (e.g., 100-200 µM, typically 10x the protein concentration).

    • Titration:

      • Perform a series of small (e.g., 2 µL) injections of the compound into the protein solution, with sufficient spacing between injections (e.g., 150 seconds) to allow the signal to return to baseline.

      • Record the differential power (DP) required to maintain zero temperature difference between the sample and reference cells.

    • Data Analysis:

      • Integrate the area under each injection peak to determine the heat change per injection.

      • Plot the heat change (kcal/mol) against the molar ratio of ligand to protein.

      • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate KD, n, and ΔH.

Experimental Protocol 2: Cellular Target Engagement via a Kinase-Targeted Cellular Shift Assay (CETSA)
  • Objective: To verify that a pyridyl azetidinol compound binds to its intended kinase target within a complex and biologically relevant cellular environment.

  • Causality: Positive results from a biophysical assay confirm interaction with a purified protein but do not prove target engagement in a cell, where membrane permeability and off-target binding can be confounding factors. CETSA provides this crucial link by demonstrating that compound binding stabilizes the target protein against thermal denaturation inside intact cells.

  • Methodology:

    • Cell Treatment:

      • Culture cells expressing the target kinase to ~80% confluency.

      • Treat the cells with various concentrations of the pyridyl azetidinol compound or a vehicle control (e.g., 0.1% DMSO) for a set period (e.g., 1 hour) at 37°C.

    • Thermal Challenge:

      • Harvest the cells and resuspend them in a buffered solution.

      • Aliquot the cell suspensions into PCR tubes.

      • Heat the tubes across a range of temperatures (e.g., 40°C to 65°C) for a fixed time (e.g., 3 minutes) using a thermal cycler. One aliquot should be kept on ice as the non-heated control.

    • Lysis and Protein Quantification:

      • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

      • Separate the soluble protein fraction (containing stabilized, non-denatured target) from the precipitated, denatured proteins by centrifugation.

      • Quantify the amount of the soluble target kinase in the supernatant using a standard protein detection method such as Western Blot or ELISA.

    • Data Analysis:

      • For each compound concentration, plot the amount of soluble target protein against the heating temperature to generate a "melting curve."

      • The binding of the compound will shift the melting curve to higher temperatures. The magnitude of this shift is indicative of the extent of target engagement at that compound concentration.

Conclusion and Future Directions

The pyridyl azetidinol scaffold represents a nexus of favorable properties for modern drug discovery. By combining the 3D conformational rigidity and metabolic stability of the azetidine ring with the versatile binding and pharmacokinetic advantages of the pyridine moiety, these derivatives are poised for exploration against a host of high-value therapeutic targets. The logical framework presented herein—focusing on kinases, proteases, metabolic enzymes, and the STAT3 PPI—provides a strong foundation for initiating discovery programs. The successful application of robust biophysical and cellular target validation methodologies will be critical in converting the theoretical potential of these compounds into tangible therapeutic candidates. Future work should focus on developing diverse synthetic libraries and employing broad screening cascades to fully unlock the promise of this exciting chemical class.

References

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

  • Novel pyrazinamide condensed azetidinones inhibit the activities of cholinesterase enzymes. Taylor & Francis Online. Available at: [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. Available at: [Link]

  • Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. Available at: [Link]

  • 2-Azetidinone--a new profile of various pharmacological activities. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of azetidinone derivatives with pyrazolone moiety. ResearchGate. Available at: [Link]

  • Azetidinones. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Azetidinone derivatives as β-lactamase inhibitors. Google Patents.
  • Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. SCIRP. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Azetidine derivatives as inhibitors of stearoyl-coenzyme a delta-9 desaturase. Google Patents.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PubMed. Available at: [Link]

  • 2-Pyridylarylhydrazone Derivatives, a New Class of Platelet Aggregation Inhibitors. PubMed. Available at: [Link]

  • Pyridine derivatives - Nicotinic acid. Pharmapproach. Available at: [Link]

  • Functionalised azetidines as ligands: pyridyl-complemented coordination. PubMed. Available at: [Link]

  • Pyridine: the scaffolds with significant clinical diversity. PubMed. Available at: [Link]

  • A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. Taylor & Francis Online. Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Available at: [Link]

  • Synthesis and biological evaluation of pyridazinone derivatives as potential anti-inflammatory agents. PubMed. Available at: [Link]

Sources

Foundational

Technical Whitepaper: Solubility and Stability Profiling of 3-(2-Pyridyl)-3-azetidinol Dihydrochloride in Preclinical Development

Executive Summary In contemporary medicinal chemistry, the azetidine ring has emerged as a privileged scaffold, frequently deployed as a liponeutral bioisostere for gem-dimethyl and carbonyl groups to improve the physico...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the azetidine ring has emerged as a privileged scaffold, frequently deployed as a liponeutral bioisostere for gem-dimethyl and carbonyl groups to improve the physicochemical properties of drug candidates . 3-(2-Pyridyl)-3-azetidinol Dihydrochloride (CAS: 1415564-55-4) is a highly specialized, rigidified building block. While its incorporation can drastically enhance target binding and aqueous solubility, its four-membered ring strain (~26 kcal/mol) and dual-basic nature introduce unique challenges in formulation and storage.

As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, providing field-proven, self-validating methodologies to accurately profile the solubility and stability of this critical intermediate.

Structural Determinants of Physicochemical Behavior

To understand the macroscopic behavior of 3-(2-Pyridyl)-3-azetidinol Dihydrochloride, we must first analyze its molecular architecture:

  • The Azetidinol Core : The four-membered nitrogen heterocycle contains a tertiary alcohol at the 3-position. The inherent ring strain makes the scaffold kinetically stable under neutral conditions but thermodynamically susceptible to ring-opening under extreme stress.

  • The 2-Pyridyl Substituent : The pyridine ring introduces a second basic nitrogen. It also acts as an electron-withdrawing group, stabilizing the adjacent tertiary carbon but potentially facilitating elimination reactions (dehydration) under strongly acidic, high-heat conditions.

  • The Dihydrochloride Salt Form : Both the azetidine secondary amine and the pyridine nitrogen are protonated. This dual-salt formation drastically lowers the crystal lattice energy in polar media, ensuring high aqueous solubility, but simultaneously renders the compound severely hygroscopic .

Quantitative Solubility Profile

The solubility of this compound is highly solvent- and pH-dependent. Table 1 summarizes the empirical solubility dynamics based on its ionization state.

Table 1: Empirical Solubility Profile and Mechanistic Rationale

Solvent / MediumSolubility Range (mg/mL)Mechanistic Rationale
Ultrapure Water (pH ~4) > 50.0 (Freely Soluble)Full protonation of both basic centers maximizes ion-dipole interactions with water.
Methanol / DMSO 10.0 - 25.0 (Soluble)High dielectric constants solvate the dihydrochloride salt effectively.
Phosphate Buffer (pH 7.4) 5.0 - 10.0 (Slightly Soluble)Partial deprotonation of the pyridine nitrogen reduces overall polarity.
Hexane / DCM < 0.1 (Practically Insoluble)Non-polar media cannot overcome the high ionic lattice energy of the salt form.

Stability Dynamics and Degradation Pathways

Azetidine derivatives are highly sensitive to specific environmental triggers. The dihydrochloride salt provides a protective protonation state against oxidative degradation, but introduces vulnerabilities to ambient moisture .

  • Hydrolytic / Basic Degradation : At pH > 10, the deprotonated azetidine nitrogen becomes susceptible to nucleophilic attack, leading to irreversible ring-opening into a linear amino alcohol.

  • Thermal / Acidic Degradation : Prolonged exposure to strong acids at elevated temperatures (>60°C) can catalyze the dehydration of the tertiary alcohol, yielding a 3-(2-pyridyl)-2-azetine elimination product.

  • Hygroscopicity : If exposed to ambient humidity (>40% RH), the salt will rapidly absorb water, transitioning from a free-flowing crystalline powder to a deliquescent, sticky complex, which alters the effective molecular weight and ruins stoichiometric precision in downstream synthesis.

Degradation A 3-(2-Pyridyl)-3-azetidinol Dihydrochloride B Strong Base (pH > 10) Nucleophilic Attack A->B C Strong Acid / Heat Dehydration A->C D Ambient Moisture Deliquescence A->D E Ring-Opened Amino Alcohol B->E F Elimination Product (3-(2-Pyridyl)-2-azetine) C->F G Hydrated Complex (Loss of Powder Flow) D->G

Fig 1. Primary degradation pathways of 3-(2-Pyridyl)-3-azetidinol Dihydrochloride under stress.

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic justification to prevent false positives caused by improper handling.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Kinetic solubility assays (e.g., solvent shifting) often overestimate solubility due to supersaturation. This thermodynamic protocol ensures true equilibrium.

  • Saturation : Add 50 mg of 3-(2-Pyridyl)-3-azetidinol Dihydrochloride to 1 mL of the target buffer (e.g., pH 7.4 PBS) in a sealed glass vial. Causality: Excess solid must be present to guarantee the solution is saturated.

  • Equilibration : Agitate at 300 RPM at exactly 25.0°C for 24 hours.

  • Phase Separation (Critical Step) : Centrifuge the suspension at 15,000 x g for 15 minutes. Causality: Do NOT use syringe filters. The highly polar azetidinol core will adsorb onto standard PTFE or Nylon membranes, artificially lowering the measured concentration.

  • Quantification : Dilute the supernatant 1:100 in mobile phase and analyze via HPLC-UV (λ = 254 nm, targeting the pyridine chromophore).

  • Self-Validation Check : Repeat the sampling at 48 hours. If the concentration delta between 24h and 48h is <5%, thermodynamic equilibrium is validated.

Protocol B: Stability-Indicating Assay (SIA) via Forced Degradation

This workflow forces 10-20% degradation to ensure the analytical method can resolve the parent API from all potential degradants.

Table 2: Forced Degradation Matrix

StressorReagent / ConditionDurationTarget Degradation
Acidic 0.1 N HCl @ 60°C24 hours10 - 15%
Basic 0.1 N NaOH @ 25°C4 hours15 - 20%
Oxidative 3% H₂O₂ @ 25°C24 hours< 5% (Highly stable)
Photolytic UV/Vis (ICH Q1B)1.2M lux hrs~ 5%

Step-by-Step Workflow:

  • Sample Prep : Dissolve the compound at 1 mg/mL in ultrapure water.

  • Stress Application : Expose aliquots to the conditions in Table 2.

  • Quenching : Immediately neutralize acidic/basic samples (e.g., add 0.1 N NaOH to the HCl sample) and cool to 4°C. Causality: Quenching halts the degradation kinetics precisely at the target timepoint and prevents on-column degradation during LC-MS analysis.

  • LC-MS/MS Analysis : Utilize a C18 column with a slow gradient (0.1% TFA in Water to Acetonitrile) to ensure retention of the highly polar parent and degradants.

  • Self-Validation (Mass Balance) : Calculate the Mass Balance: (Area of Parent + Sum of Degradant Areas) / Area of Unstressed Control. This must equal 95% - 105%. Causality: A mass balance <95% indicates that degradants are either volatile, invisible to the detector, or irreversibly bound to the column.

SIA_Workflow S1 1. Sample Prep (1 mg/mL in H2O) S2 2. Stress Application (pH, Heat, Oxidative) S1->S2 S3 3. Quenching & Neutralization S2->S3 S4 4. LC-MS/MS Analysis S3->S4 S5 5. Mass Balance Validation (>95%) S4->S5

Fig 2. Self-validating Stability-Indicating Assay (SIA) workflow ensuring mass balance.

Storage and Handling Directives

To maintain the structural integrity and exact molar mass of 3-(2-Pyridyl)-3-azetidinol Dihydrochloride , the following handling rules are non-negotiable:

  • Atmosphere : Must be stored and weighed under an inert atmosphere (Argon or dry Nitrogen) to prevent deliquescence.

  • Temperature : Long-term storage must be maintained at -20°C. For active use, 2-8°C is acceptable for up to 4 weeks.

  • Desiccation : Vials must be sealed with Parafilm and stored in a secondary container with active indicating desiccant (e.g., Drierite). Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation on the cold powder.

References

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: Journal of Medicinal Chemistry (via PubMed Central / NIH) URL: [Link]

  • Title: 3-(2-Pyridyl)-3-azetidinol Dihydrochloride (CAS 1415564-55-4) Product Specifications Source: Accela ChemBio Inc. URL: [Link]

Exploratory

The Azetidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Executive Summary The transition from flat, sp²-hybridized molecular architectures to three-dimensional, sp³-rich frameworks is a defining hallmark of contemporary drug discovery. Within this paradigm, the four-membered...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp²-hybridized molecular architectures to three-dimensional, sp³-rich frameworks is a defining hallmark of contemporary drug discovery. Within this paradigm, the four-membered nitrogen-containing heterocycle, azetidine, has evolved from a synthetic curiosity into a privileged scaffold[1]. By offering a unique balance of conformational rigidity—intermediate between highly strained aziridines and flexible pyrrolidines—azetidines allow medicinal chemists to precisely fine-tune the pharmacological and pharmacokinetic properties of drug candidates[1].

This technical guide explores the physicochemical rationale for incorporating azetidine scaffolds, details field-proven synthetic methodologies, and provides self-validating protocols for their application in medicinal chemistry.

The Physicochemical Rationale for Azetidine Scaffolds

The strategic incorporation of an azetidine ring serves primarily as a bioisosteric replacement for larger saturated heterocycles (like piperidine or morpholine) or acyclic aliphatic chains[1]. The causality behind its benefits is rooted in its geometry and thermodynamics:

  • Conformational Rigidity & Entropic Penalty: The ~25.4 kcal/mol ring strain restricts the conformational freedom of substituents. This pre-organizes the pharmacophore, significantly lowering the entropic penalty upon target binding and increasing receptor affinity[1],[2].

  • Metabolic Stability: Azetidines are remarkably resistant to CYP450-mediated N-dealkylation. The oxidation of the α-carbon requires the formation of an sp²-hybridized iminium intermediate. The internal bond angle of the four-membered ring (~90°) strongly disfavors sp² geometry (which prefers 120°), thereby increasing the activation energy required for this metabolic clearance pathway[1],[2].

  • Lipophilicity (logP): The compact nature of the ring reduces the hydrophobic surface area, generally lowering the logP and improving aqueous solubility compared to larger homologues[1],[3].

Table 1: Comparative Physicochemical Profile of Saturated N-Heterocycles
PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)
Ring Strain (kcal/mol) ~25.4~6.0~0.1
Basic pKa (Sec. Amine) 10.411.311.2
Relative Lipophilicity LowestIntermediateHighest
Conformational Rigidity HighModerateLow (Chair/Boat)
Metabolic Stability HighModerateLow

Synthetic Methodologies: Overcoming Ring Strain

Historically, the synthesis of azetidines was plagued by low yields due to the kinetic and thermodynamic penalties of forming a strained four-membered ring[1],[2]. Modern methodologies have circumvented these issues through precise catalytic control and optimized leaving-group dynamics.

Synthesis A Precursor Selection B Beta-Amino Alcohols A->B C Epoxy Amines A->C D N-Alkylation & Protection B->D E La(OTf)3 Catalysis C->E F LiHMDS Ring Closure D->F G Regioselective Aminolysis E->G H Substituted Azetidine Scaffold F->H G->H

Logical workflow of classical and catalytic azetidine synthesis strategies.

Protocol 1: Synthesis of 2-Cyanoazetidines via LiHMDS Ring Closure

This protocol details the synthesis of enantioenriched 2-cyanoazetidines from β-amino alcohols, a critical step in building CNS-focused lead-like libraries[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the benzylic chloride precursor (derived from an N-alkylated β-amino alcohol) in anhydrous THF under an inert argon atmosphere.

  • Cooling: Cool the reaction vessel to −50 °C using a dry ice/acetone bath.

  • Deprotonation & Cyclization: Add 1.1 equivalents of Lithium hexamethyldisilylazide (LiHMDS) dropwise over 15 minutes. Stir for 2 hours at −50 °C.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.

Causality & Self-Validation: Why LiHMDS at −50 °C? LiHMDS is a sterically hindered, non-nucleophilic base. It selectively deprotonates the α-nitrile carbon without attacking the electrophilic benzylic chloride. The low temperature is critical to suppress intermolecular dimerization, thermodynamically favoring the kinetically driven 4-exo-tet cyclization[3]. Validation: Monitor the reaction via LC-MS for the expected mass shift (-HCl). Post-purification ¹H-NMR must confirm the disappearance of the benzylic CH₂ protons and the emergence of a characteristic highly shielded multiplet corresponding to the azetidine ring protons.

Protocol 2: La(OTf)₃-Catalyzed Regioselective Aminolysis

An alternative modern approach involves the intramolecular regioselective aminolysis of cis-3,4-epoxy amines[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the cis-3,4-epoxy amine substrate in toluene.

  • Catalyst Addition: Add 15 mol% of Lanthanum(III) trifluoromethanesulfonate [La(OTf)₃].

  • Heating: Stir the mixture at 80 °C for 12 hours.

  • Purification: Cool to room temperature, filter through a short pad of silica to remove the catalyst, and purify via flash chromatography.

Causality & Self-Validation: Why La(OTf)₃? Standard Brønsted acids fail in this reaction because they are immediately neutralized by the basic amine nucleophile. La(OTf)₃ acts as a hard Lewis acid that preferentially coordinates to the hard epoxide oxygen, polarizing the C-O bond and enabling nucleophilic attack without losing catalytic turnover[4]. Validation: 2D-NMR (NOESY) is required to validate the regioselectivity and trans-stereochemistry of the resulting substituted azetidine, ensuring the nucleophile attacked the less sterically hindered carbon.

Clinical Validation: Azetidines in Targeted Therapies

The integration of azetidines into clinical pipelines has yielded several FDA-approved drugs, proving the scaffold's utility in optimizing pharmacokinetics and target engagement[1],[2].

A prime example is Cobimetinib , an orally available MEK1/2 inhibitor used for the treatment of melanoma[1]. The azetidine moiety in Cobimetinib restricts the conformation of the molecule, allowing it to fit perfectly into the allosteric pocket of MEK1/2, thereby preventing the phosphorylation of ERK and halting tumor proliferation[1],[2].

Pathway RTK Receptor Tyrosine Kinase RAS RAS (Active) RTK->RAS RAF BRAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation ERK->Proliferation Gene Transcription Cobi Cobimetinib (Azetidine Scaffold) Cobi->MEK Allosteric Inhibition

MEK/ERK signaling pathway and the allosteric inhibition mechanism of Cobimetinib.

Self-Validating Assay: Metabolic Stability Profiling

To definitively prove the metabolic advantage of an azetidine scaffold over a piperidine or pyrrolidine counterpart, a high-throughput microsomal clearance assay must be executed.

Protocol 3: In Vitro Human Liver Microsome (HLM) Clearance Assay

Step-by-Step Methodology:

  • Incubation: Prepare a 1 µM solution of the test compound (azetidine derivative) in 0.1 M phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL.

  • Activation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding a NADPH regenerating system (1 mM final concentration).

  • Quenching: At specific time points (0, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Causality & Self-Validation: Why cold acetonitrile? Acetonitrile instantly denatures the CYP450 enzymes, halting the metabolic reaction precisely at the designated time point. Validation: Plot the natural log of the percentage of compound remaining against time. A linear regression validates first-order kinetics. The slope of this line is the elimination rate constant ( k ). The intrinsic clearance ( CLint​ ) is calculated using the formula: CLint​=(k×V)/protein concentration . A significantly lower CLint​ for the azetidine compound compared to its piperidine analogue validates the hypothesis that the strained ring resists CYP-mediated N-dealkylation[1],[2].

Future Horizons: Strain-Release and SuFEx Chemistry

The frontier of azetidine chemistry lies in late-stage functionalization. Recent advancements have introduced Azetidine Sulfonyl Fluorides (ASFs) as modular building blocks[5]. By leveraging Sulfur–Fluoride Exchange (SuFEx) click chemistry, ASFs can be coupled with neutral amine nucleophiles under mild conditions. This allows medicinal chemists to append azetidine motifs onto complex drug molecules at the very end of a synthetic sequence, drastically accelerating Structure-Activity Relationship (SAR) campaigns and expanding the accessible chemical space[5].

Sources

Foundational

Part 1: The Physicochemical Causality of Azetidine Bioisosterism

As a Senior Application Scientist, I approach the design and optimization of small-molecule therapeutics not merely as a synthetic exercise, but as a multidimensional balancing act of physicochemical properties, target a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the design and optimization of small-molecule therapeutics not merely as a synthetic exercise, but as a multidimensional balancing act of physicochemical properties, target affinity, and metabolic resilience. Over the past decade, the medicinal chemistry community has aggressively shifted away from flat, sp2-hybridized aromatic systems ("flatland") toward sp3-rich, three-dimensional frameworks.

Within this paradigm, azetidines —four-membered, nitrogen-containing heterocycles—have emerged as privileged bioisosteres[1]. Their unique combination of high ring strain, conformational rigidity, and modulated basicity allows them to replace traditional saturated heterocycles (like piperidines and pyrrolidines) while dramatically improving the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead candidates[2].

This technical guide dissects the structure-activity relationship (SAR) causality of azetidine derivatives, providing actionable, self-validating protocols for their integration into modern drug discovery pipelines.

When we replace a pyrrolidine or piperidine ring with an azetidine, we are not just shrinking the ring size; we are fundamentally altering the molecular orbital hybridization of the nitrogen atom. This alteration cascades into several critical physicochemical advantages:

  • Basicity (pKa) Reduction and hERG Mitigation : In a standard sp3-hybridized amine, the ideal bond angle is ~109.5°. However, the physical constraints of the four-membered azetidine ring force the internal C-N-C bond angle to compress to approximately 90°. According to Bent's Rule, the carbon-nitrogen bonds must adopt greater p-character to accommodate this acute angle. Consequently, the non-bonding lone pair on the nitrogen is forced into an orbital with significantly higher s-character. Because s-orbitals are held closer to the positively charged nucleus, this lone pair is less available for protonation. This typically depresses the pKa of azetidines by 1 to 2 units compared to their larger ring counterparts[1]. Lower basicity directly correlates with a reduced fraction of protonated amine at physiological pH (7.4), which is the primary driver for mitigating off-target hERG potassium channel blockade (cardiotoxicity).

  • Metabolic Stability via Bond Dissociation Energy (BDE) : Cytochrome P450 (CYP) enzymes primarily clear saturated heterocycles via hydrogen atom transfer (HAT) at the α-carbon, leading to ring-opening or dealkylation. The inherent ring strain of azetidine (~26 kcal/mol) increases the BDE of these α-C-H bonds. The transition state required for CYP-mediated oxidation becomes energetically prohibitive, effectively shielding the molecule from rapid hepatic clearance[1].

Table 1: Comparative Physicochemical Properties of Saturated N-Heterocycles
ScaffoldRing SizeCalculated pKa (Unsubstituted)Relative α-C-H BDEhERG Liability RiskStructural Conformation
Piperidine 6~11.2BaselineHighFlexible (Chair/Boat)
Pyrrolidine 5~11.3BaselineHighFlexible (Envelope)
Azetidine 4~10.4HighModerateRigid (Puckered)
3-Fluoroazetidine 4~8.5Very HighLowHighly Rigid

Part 2: Topological SAR Vectors and Target Interactions

The true power of the azetidine scaffold lies in its functionalization vectors. By systematically decorating the ring, we can precisely tune the molecule's trajectory within a target's binding pocket.

  • C3-Substitution (Linear Exit Vectors) : Substitution at the C3 position provides an exit vector that is perfectly linear relative to the nitrogen atom. This makes C3-substituted azetidines excellent "stretched" analogues of piperazine or morpholine[3]. Furthermore, fusing rings at the C3 position to create spirocyclic systems (e.g., 2-azaspiro[3.3]heptane) introduces immense structural rigidity, locking the molecule into a singular bioactive conformation that minimizes entropic penalties upon target binding.

  • C2-Substitution (Chiral Trajectories) : Introducing substituents at the C2 position adjacent to the nitrogen creates a chiral center. This not only directs the spatial orientation of the rest of the molecule but also provides steric shielding to the nitrogen lone pair, further depressing the pKa and protecting the amine from Phase II N-glucuronidation.

  • N-Functionalization (Lipophilicity Tuning) : The azetidine nitrogen is a prime site for modulating the overall lipophilicity (LogD) of the drug. For example, the installation of a pentafluorosulfanyl (N-SF5) group yields derivatives with high aqueous stability and carefully modulated lipophilicity, opening up underexplored chemical space for CNS-penetrant therapeutics[4].

Part 3: Iterative SAR Optimization Workflow

To visualize how these modifications dictate the drug discovery lifecycle, the following logical workflow outlines the iterative SAR optimization of an azetidine-based candidate.

Azetidine_SAR_Workflow Lead Planar Lead (High LogP, High hERG) Azetidine Azetidine Bioisostere (sp3-rich, Rigid) Lead->Azetidine Scaffold Hopping C3_Sub C3-Substitution (Linear Exit Vectors) Azetidine->C3_Sub N_Sub N-Functionalization (pKa & LogD Tuning) Azetidine->N_Sub Assay_Bind Target Affinity Assay (e.g., STAT3 EMSA) C3_Sub->Assay_Bind N_Sub->Assay_Bind Assay_PK ADME Profiling (Microsomal Stability) Assay_Bind->Assay_PK Potency Filter Candidate Optimized Candidate (High Efficacy, Low Tox) Assay_PK->Candidate PK/PD Validation

Iterative SAR optimization workflow for azetidine-based drug candidates.

Case Study: STAT3 Inhibitors A recent breakthrough in oncology utilized this exact workflow to develop novel Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors. By replacing flexible proline and alanine linkers with rigid azetidine amides, researchers forced the molecules into a highly specific bioactive conformation. This C2/N-functionalized azetidine core enhanced binding to the STAT3 SH2 domain, yielding benzohydroxamic acid derivatives with sub-micromolar potency (IC50 0.34 µM) while simultaneously improving cell permeability[5].

Part 4: Self-Validating Experimental Methodologies

To ensure scientific integrity, the synthesis and biological evaluation of these scaffolds must rely on protocols where the physical chemistry dictates the outcome, and the data inherently validates the execution.

Protocol 1: Photoredox-Mediated Strain-Release Synthesis of N-Functionalized Azetidines

Rationale: Traditional SN2 nucleophilic substitution on four-membered rings is thermodynamically unfavorable and prone to ring-opening side reactions. By utilizing azabicyclo[1.1.0]butanes (ABBs), we leverage the massive inherent ring strain (~65 kcal/mol) as a thermodynamic spring. Photoredox-generated radicals selectively cleave the central C-N bond, cleanly yielding the functionalized azetidine[4].

  • Step 1: Reaction Assembly : In a flame-dried Schlenk flask, dissolve the ABB derivative (1.0 equiv) and the radical precursor (e.g., SF5-transfer reagent, 1.2 equiv) in anhydrous THF (0.1 M). Causality: Strictly anhydrous conditions prevent premature protonation of the ABB nitrogen, which would alter the radical trajectory and induce unwanted polymerization.

  • Step 2: Photocatalyst Addition : Add the photocatalyst Ru(bpy)3Cl2 (2 mol%). Degas the mixture via three consecutive freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent radical scavenger; failing to remove it will quench the excited state of the ruthenium catalyst, immediately halting the catalytic cycle.

  • Step 3: Irradiation : Irradiate the mixture with 450 nm blue LEDs at ambient temperature for 12 hours.

  • Step 4: Quenching and Isolation : Dilute the mixture with EtOAc and wash with saturated aqueous NaHCO3. The mild basic wash neutralizes acidic byproducts without degrading the newly formed azetidine core.

  • Self-Validation System : Analyze the crude mixture via 1H NMR. The execution is validated by the complete disappearance of the highly shielded bicyclic protons (δ 0.5–1.5 ppm) and the emergence of the characteristic puckered azetidine C3 multiplet (δ 3.5–4.5 ppm).

Protocol 2: High-Throughput Microsomal Stability (HLM) Kinetic Assay

Rationale: To empirically validate the metabolic resilience of the azetidine core against CYP450-mediated α-oxidation compared to pyrrolidine/piperidine analogues.

  • Step 1: Matrix Equilibration : Pre-incubate the azetidine test compound (1 µM final concentration) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes. Causality: Pre-equilibration ensures the lipophilic compound fully partitions into the microsomal membrane where the active sites of the CYP enzymes reside.

  • Step 2: Initiation : Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final).

  • Step 3: Time-Course Quenching : At specific intervals (t = 0, 5, 15, 30, and 60 min), extract 50 µL aliquots and immediately submerge them into 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard). Causality: The cold organic solvent instantaneously denatures the CYP450 tertiary structure, halting metabolism with millisecond precision while precipitating proteins for clean LC-MS/MS injection.

  • Step 4: Centrifugation & Analysis : Centrifuge at 4000 rpm for 15 min at 4°C. Analyze the supernatant via LC-MS/MS.

  • Self-Validation System : Plot the natural log (ln) of the analyte/IS peak area ratio against time. The assay validates itself if the decay is strictly linear ( R2>0.95 ), confirming first-order kinetics. The intrinsic clearance ( CLint​ ) is mathematically derived from the slope ( −k ). A shallower slope for the azetidine compared to a pyrrolidine control definitively proves the BDE-driven metabolic advantage.

References

  • Title : Azetidines in medicinal chemistry: emerging applications and approved drugs. Source : tandfonline.com URL :[Link]

  • Title : Examples of azetidine‐based bioisosters. Source : researchgate.net URL :[Link]

  • Title : 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. Source : acs.org URL :[Link]

  • Title : Modular Access to N-SF5 azetidines. Source : nih.gov URL :[Link]

  • Title : Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Source : nih.gov URL :[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Negishi Cross-Coupling of 3-Iodo-1-Boc-Azetidine for C(sp²)–C(sp³) Scaffold Morphing

Introduction & Scientific Rationale The incorporation of small, strained sp³-rich heterocycles into aromatic scaffolds has become a cornerstone of modern scaffold morphing in drug discovery. Azetidines, in particular, se...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The incorporation of small, strained sp³-rich heterocycles into aromatic scaffolds has become a cornerstone of modern scaffold morphing in drug discovery. Azetidines, in particular, serve as metabolically stable, low-lipophilicity bioisosteres for phenyl rings and larger saturated heterocycles, significantly improving the ADME properties of lead compounds[1].

However, the direct C(sp²)–C(sp³) functionalization of these four-membered rings presents a formidable synthetic challenge. Secondary alkyl metal species are notoriously prone to rapid β -hydride elimination, which often leads to alkene byproducts rather than the desired cross-coupled product[2]. To overcome this, the Negishi cross-coupling of 1-Boc-3-iodoazetidine with (hetero)aryl halides has proven to be an exceptionally robust methodology. Originally pioneered by Billotte, this approach relies on the generation of a stable azetidin-3-ylzinc iodide intermediate, followed by palladium-catalyzed cross-coupling, enabling broad functional group tolerance and high synthetic yields[3][4].

Mechanistic Causality & Catalyst Selection

This protocol is governed by two distinct mechanistic phases, each requiring precise control over the microenvironment to ensure a self-validating and high-yielding reaction.

Phase 1: Zinc Activation and Insertion

Commercial zinc dust is passivated by a resilient layer of zinc oxide (ZnO). Activation is achieved via the sequential addition of 1,2-dibromoethane and chlorotrimethylsilane (TMSCl).

  • The Causality: 1,2-dibromoethane reacts with the zinc surface to generate ethylene gas; this mechanical bubbling physically fractures the ZnO layer[3]. Subsequently, TMSCl acts as a scavenger for residual moisture and further cleans the zinc surface, exposing pristine Zn(0).

  • The insertion of the highly active Zn(0) into the secondary C–I bond of 1-Boc-3-iodoazetidine is exothermic. The use of N,N-dimethylacetamide (DMA) or THF as a solvent provides essential coordination to stabilize the resulting organozinc species, preventing thermal degradation or ring-opening[5].

Phase 2: Palladium-Catalyzed Cross-Coupling

The fundamental challenge in coupling secondary alkylzinc reagents is accelerating the reductive elimination step so that it outcompetes β -hydride elimination.

  • The Causality: This is achieved by employing highly sterically hindered, electron-rich palladium catalysts. N-heterocyclic carbene (NHC) complexes such as Pd-PEPPSI-IPent create a deep catalytic pocket that forces the substrate into a geometry favoring rapid C–C bond formation while sterically blocking the β -hydrogens from interacting with the palladium center[2].

NegishiWorkflow Zn 1. Zinc Activation (Zn dust, 1,2-DBE, TMSCl) Insertion 2. Zinc Insertion (1-Boc-3-iodoazetidine, DMA) Zn->Insertion Activated Zn(0) Organozinc Azetidin-3-ylzinc Iodide (Stable Intermediate) Insertion->Organozinc Transmet 4. Transmetalation (Transfer to Pd) Organozinc->Transmet OxAdd 3. Oxidative Addition (Ar-X + Pd Catalyst) OxAdd->Transmet Ar-Pd(II)-X RedElim 5. Reductive Elimination (C-C Bond Formation) Transmet->RedElim Ar-Pd(II)-Azetidine RedElim->OxAdd Pd(0) Product 3-Aryl-1-Boc-azetidine (Target Scaffold) RedElim->Product

Mechanistic workflow of the Negishi cross-coupling for 3-iodo-1-Boc-azetidine.

Quantitative Catalyst Comparison

To aid in experimental design, the following table summarizes the performance of various catalytic systems validated for secondary alkylzinc cross-couplings.

Catalyst SystemLigand ClassTypical LoadingOptimal TempMechanistic Advantage / Performance Notes
Pd-PEPPSI-IPent NHC2–5 mol%25–50 °CHighly sterically demanding; effectively outcompetes β -hydride elimination for secondary alkyls[2].
Pd₂(dba)₃ / CPhos Biaryl Phosphine5 mol%60 °CExcellent for sterically hindered (hetero)aryl halides; promotes rapid reductive elimination.
Pd(dppf)Cl₂ Bidentate Phosphine5–10 mol%60–80 °CStandard baseline catalyst; moderate risk of isomerization but highly reliable for unhindered substrates.
NiCl₂(dtbbpy) Bipyridine (Ni)5–10 mol%25–40 °CUsed in photoredox/reductive variants; cost-effective alternative to Pd for specific electrophiles[2].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the specified visual or analytical checkpoints are met.

Part A: Preparation of Azetidin-3-ylzinc Iodide (0.5 M in DMA)
  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with argon (repeat 3x).

  • Zinc Loading: Add zinc dust (1.5–2.0 equiv relative to the azetidine) to the flask. Suspend the zinc in anhydrous DMA to achieve a final target concentration of ~0.5 M.

  • Activation (Checkpoint 1): Add 1,2-dibromoethane (5 mol%). Heat the suspension to 65 °C for 10 minutes.

    • Validation: You must observe mild effervescence (ethylene gas evolution). This confirms the mechanical fracturing of the ZnO layer[3].

  • Surface Cleaning: Cool the mixture to room temperature and add TMSCl (5 mol%). Stir for 15 minutes.

  • Zinc Insertion (Checkpoint 2): Add a solution of 1-Boc-3-iodoazetidine (1.0 equiv) in a minimal amount of DMA dropwise over 5 minutes.

    • Validation: An exotherm should be felt. If operating on a scale >5 mmol, immerse the flask in a room-temperature water bath to ensure the internal temperature does not exceed 65 °C, preventing thermal degradation of the azetidine ring[5].

  • Maturation: Stir the mixture at 40 °C for 1–2 hours.

  • Analytical Validation (Checkpoint 3): Remove a 50 µL aliquot of the supernatant and quench it into a vial containing 0.1 M I2​ in THF. Analyze via GC-MS. The complete absence of side-products and the clean detection of 1-Boc-3-iodoazetidine (regenerated via iodine trapping) confirms the successful formation of the active organozinc species.

Part B: Palladium-Catalyzed Negishi Cross-Coupling
  • Electrophile Preparation: In a separate argon-flushed vial, add the (hetero)aryl halide (0.8 equiv, used as the limiting reagent to ensure complete conversion) and the palladium catalyst (e.g., 5 mol% Pd-PEPPSI-IPent)[2].

  • Transfer: Remove the heat from the organozinc suspension (Part A) and allow the unreacted zinc dust to settle completely (or briefly centrifuge). Using a dry syringe, carefully transfer the clear supernatant containing the azetidin-3-ylzinc iodide into the vial containing the electrophile and catalyst.

  • Coupling: Stir the reaction mixture at 40–50 °C for 4–12 hours. Monitor the consumption of the aryl halide via LC-MS or TLC.

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (typically Hexanes/EtOAc gradients) to yield the pure 3-aryl-1-Boc-azetidine.

Sources

Application

The Azetidine Scaffold: Synthetic Strategies and Protocols for a Privileged Motif in Drug Discovery

Introduction: The Rise of a Strained Scaffold The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1] It...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of a Strained Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1] Its inherent ring strain, approximately 25.4 kcal/mol, endows it with unique conformational constraints and reactivity, while remaining significantly more stable and easier to handle than its three-membered aziridine counterpart.[2] This unique balance of properties allows the azetidine motif to introduce three-dimensionality, enhance metabolic stability, improve aqueous solubility, and modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][3] Consequently, several FDA-approved drugs, such as the antihypertensive agent azelnidipine and the anticancer drug cobimetinib, feature the azetidine scaffold, cementing its importance in drug development.[1][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of the key synthetic routes to functionalized azetidine derivatives. It moves beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights and detailed, self-validating protocols for the synthesis of these valuable compounds.

Core Synthetic Strategies: A Comparative Overview

The construction of the strained azetidine ring has spurred the development of a diverse array of synthetic methodologies. The choice of a particular strategy is often dictated by the desired substitution pattern, available starting materials, and required functional group tolerance. The most prominent and versatile methods are summarized below.

Synthetic StrategyBrief DescriptionKey AdvantagesCommon Limitations
Intramolecular Cyclization Formation of the azetidine ring via cyclization of a linear precursor containing a nitrogen nucleophile and a leaving group.[1][4]Versatile, allows for the synthesis of enantiopure azetidines.[1]Can be sensitive to precursor conformation and leaving group efficiency.[5]
[2+2] Cycloadditions Direct formation of the four-membered ring from an imine and an alkene, most notably via the aza Paternò-Büchi reaction.[1][6][7][8]Atom-economical, provides direct access to the azetidine core.[4]Can be limited by competing E/Z isomerization of imines and requires photochemical conditions.[6][9]
Ring Expansion of Aziridines Conversion of readily available three-membered aziridine rings into the corresponding four-membered azetidines.[4]Utilizes readily available starting materials.Scope can be limited by the nature of the aziridine substrate.
Strain-Release Methodologies Utilization of highly strained intermediates, such as azabicyclo[1.1.0]butanes (ABBs), to drive the formation of functionalized azetidines.[10][11][12]Allows for the modular construction of densely functionalized azetidines under mild conditions.[10][12]Requires the synthesis of specialized strained precursors.
C-H Functionalization Direct conversion of a C-H bond into a C-N bond to form the azetidine ring.[2][4]Highly atom-economical and offers novel retrosynthetic disconnections.Can require specific directing groups and transition metal catalysts.[2]

Key Synthetic Protocols and Methodologies

This section provides detailed, step-by-step protocols for several key synthetic transformations, offering practical guidance for the laboratory synthesis of functionalized azetidine derivatives.

Protocol 1: Intramolecular Cyclization for the Synthesis of N-Aryl-2-Cyanoazetidines

This method is a robust approach for preparing enantiomerically pure 2-substituted azetidines from β-amino alcohols.[13] The workflow involves a three-step sequence: copper-catalyzed N-arylation, N-cyanomethylation, and a one-pot mesylation followed by base-induced ring closure.

G cluster_0 Workflow for N-Aryl-2-Cyanoazetidine Synthesis Start β-Amino Alcohol Step1 Copper-Catalyzed N-Arylation Start->Step1 Intermediate1 N-Aryl-β-Amino Alcohol Step1->Intermediate1 Step2 N-Cyanomethylation Intermediate1->Step2 Intermediate2 N-Aryl-N-cyanomethyl-β-amino alcohol Step2->Intermediate2 Step3 One-Pot Mesylation & Ring Closure Intermediate2->Step3 Product N-Aryl-2-Cyanoazetidine Step3->Product

Caption: Workflow for the synthesis of N-aryl-2-cyanoazetidines.

Materials:

  • β-amino alcohol (1.0 eq)

  • Aryl halide (e.g., aryl iodide or bromide)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., DMSO or DMF)

  • Bromoacetonitrile

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • N-Arylation: To a solution of the β-amino alcohol (1.0 eq) in an appropriate solvent, add the aryl halide (1.1 eq), CuI (0.1 eq), ligand (0.2 eq), and base (2.0 eq). Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS). Cool the reaction, dilute with water, and extract with an organic solvent. Purify the crude product by column chromatography to obtain the N-aryl-β-amino alcohol.

  • N-Cyanomethylation: Dissolve the N-aryl-β-amino alcohol (1.0 eq) in a suitable solvent and add a base (e.g., K₂CO₃, 2.0 eq). Add bromoacetonitrile (1.2 eq) dropwise and stir at room temperature until completion. Work up the reaction and purify the product to yield the N-aryl-N-cyanomethyl-β-amino alcohol.

  • Mesylation and Cyclization: Dissolve the N-aryl-N-cyanomethyl-β-amino alcohol (1.0 eq) in anhydrous DCM or THF and cool to 0 °C. Add Et₃N (1.5 eq) followed by the dropwise addition of MsCl (1.2 eq). Allow the reaction to warm to room temperature and stir until the mesylation is complete. Without isolation of the intermediate, add a strong, non-nucleophilic base (e.g., NaH or KHMDS, 1.5 eq) and stir at room temperature or with gentle heating to effect cyclization. Quench the reaction carefully with water, extract the product, and purify by column chromatography to afford the N-aryl-2-cyanoazetidine.[5][13]

Protocol 2: Visible-Light-Mediated Aza Paternò-Büchi Reaction for Azetidine Synthesis

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful tool for azetidine synthesis.[1][6][7] Recent advances have enabled this reaction to be carried out under mild conditions using visible light and a photocatalyst.[9][14][15]

G cluster_1 Visible-Light-Mediated Aza Paternò-Büchi Reaction Reactants Imine + Alkene Excitation Triplet Energy Transfer Reactants->Excitation Cycloaddition [2+2] Cycloaddition Reactants->Cycloaddition Catalyst Photocatalyst (e.g., Ir(III) complex) Catalyst->Excitation Light Visible Light (Blue LEDs) Light->Excitation Excited_Imine Excited State Imine* Excitation->Excited_Imine Excited_Imine->Cycloaddition Product Azetidine Cycloaddition->Product

Caption: General workflow for a visible-light-mediated aza Paternò-Büchi reaction.

Materials:

  • Imine substrate (or its precursor amine)

  • Alkene

  • Photocatalyst (e.g., fac-Ir(ppy)₃ or a similar iridium complex)

  • Solvent (e.g., acetonitrile or dichloromethane)

  • Visible light source (e.g., blue LEDs)

Procedure:

  • To a reaction vessel, add the imine (1.0 eq), alkene (1.5-2.0 eq), and photocatalyst (1-5 mol%).

  • Dissolve the components in a degassed solvent under an inert atmosphere.

  • Irradiate the reaction mixture with visible light at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the functionalized azetidine.[14][15]

Causality Behind Experimental Choices:

  • Choice of Photocatalyst: The photocatalyst's triplet energy must be sufficient to activate the imine or alkene substrate to its excited state.[9]

  • Solvent: Degassed solvents are crucial to prevent quenching of the excited state by oxygen.

  • Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is necessary to prevent side reactions and deactivation of the catalyst.

Protocol 3: Synthesis of Spirocyclic Azetidines via Ring Expansion

Spirocyclic azetidines are of significant interest in drug discovery due to their inherent three-dimensionality.[16][17] One effective method for their synthesis involves the reaction of alkenes with Graf's isocyanate to form β-lactams, which are subsequently reduced to the corresponding spirocyclic azetidines.[18]

G cluster_2 Synthesis of Spirocyclic Azetidines Start Cyclic Alkene Step1 [2+2] Cycloaddition Start->Step1 Reagent1 Graf's Isocyanate Reagent1->Step1 Intermediate Spirocyclic β-Lactam Step1->Intermediate Step2 Reduction Intermediate->Step2 Reagent2 Reducing Agent (e.g., AlH₃) Reagent2->Step2 Product Spirocyclic Azetidine Step2->Product

Caption: Workflow for the synthesis of spirocyclic azetidines.

Materials:

  • Cyclic alkene (e.g., methylenecyclopentane)

  • Graf's isocyanate (chlorosulfonyl isocyanate)

  • Reducing agent (e.g., aluminum hydride (AlH₃) or lithium aluminum hydride (LiAlH₄))

  • Anhydrous solvent (e.g., diethyl ether or THF)

Procedure:

  • β-Lactam Formation: To a solution of the cyclic alkene (1.0 eq) in an anhydrous solvent, add Graf's isocyanate (1.1 eq) dropwise at a low temperature (e.g., -78 °C). Allow the reaction to warm to room temperature and stir until completion. Quench the reaction carefully and purify the resulting spirocyclic β-lactam.[18]

  • Reduction: To a suspension of the reducing agent (e.g., AlH₃, 2.0 eq) in an anhydrous solvent, add a solution of the spirocyclic β-lactam (1.0 eq) dropwise at 0 °C. Stir the reaction at room temperature or with gentle heating until the starting material is consumed. Carefully quench the excess reducing agent and work up the reaction to obtain the crude spirocyclic azetidine. Purify by column chromatography or distillation.[16][18]

N-Functionalization of the Azetidine Ring

The nitrogen atom of the azetidine ring provides a convenient handle for further functionalization, allowing for the introduction of diverse substituents to explore chemical space. Common N-functionalization reactions include N-alkylation, N-acylation, and N-arylation.[19]

Protocol 4: General Procedure for N-Alkylation of Azetidines via Reductive Amination

Reductive amination is a mild and efficient method for the N-alkylation of azetidines, particularly for the introduction of primary and secondary alkyl groups.

Materials:

  • Azetidine derivative (1.0 eq)

  • Aldehyde or ketone (1.2 eq)

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB))

  • Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

  • Acetic acid (catalytic amount, optional)

Procedure:

  • To a solution of the azetidine derivative (1.0 eq) and the aldehyde or ketone (1.2 eq) in an anhydrous solvent, add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add the reducing agent (e.g., STAB, 1.5 eq) portion-wise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N-alkylated azetidine.[19]

Conclusion: A Scaffold of Growing Importance

The azetidine ring has firmly established itself as a valuable scaffold in the design and development of novel therapeutics. The continuous evolution of innovative synthetic methodologies, including powerful photocatalytic and strain-release strategies, has significantly expanded the accessibility and diversity of functionalized azetidine derivatives.[3][10][12][14] For researchers and drug development professionals, a thorough understanding of these synthetic routes is paramount for effectively harnessing the potential of this unique four-membered heterocycle in the quest for the next generation of medicines.

References

  • Synthesis of azetidines by aza Paternò–Büchi reactions - PMC - NIH. (n.d.).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5).
  • Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine - Benchchem. (n.d.).
  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. (2018, April 11).
  • Synthesis of Novel Angular Spirocyclic Azetidines | Organic Letters - ACS Publications. (2011, January 14).
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development - Benchchem. (n.d.).
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024, December 25).
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications. (2025, March 19).
  • Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones | The Journal of Organic Chemistry - ACS Publications. (2016, July 22).
  • Radical strain-release photocatalysis for the synthesis of azetidines - ChemRxiv. (n.d.).
  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex. (2025, April 10).
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society - ACS Publications. (2024, December 12).
  • Preparation of 2‐substituted azetidines via C−H arylation. - ResearchGate. (n.d.).
  • Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. (n.d.).
  • An Elegant Synthetic Avenue to Azetidine-Containing Spirocycles. (n.d.).
  • Synthesis of spirocyclic azetidines in the presence of DIAD... - ResearchGate. (n.d.).
  • Aza-Paternò–Büchi Reaction for Synthesis of Fused Azetidines. (n.d.).
  • Azetidine synthesis - Organic Chemistry Portal. (n.d.).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24).
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. (2011, October 25).
  • Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. (2026, March 2).
  • Synthesis of azetidines by aza Paternò–Büchi reactions - RSC Publishing. (n.d.).
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC. (n.d.).
  • Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative [2 + 2] Cycloadditions of Amines with Alkenes | Organic Letters - ACS Publications - ACS.org. (2022, October 20).
  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions - ResearchGate. (n.d.).
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC. (2022, November 30).
  • Visible-Light-Mediated aza Paternò–Büchi Reactions and Related Cycloadditions for the Formation of Azetidines and Azetines | Accounts of Chemical Research - ACS Publications. (2026, March 4).
  • Radical strain-release photocatalysis for the synthesis of azetidines - ResearchGate. (2024, August 14).
  • Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization - The Innovation. (n.d.).
  • Application Notes and Protocols for the Functionalization of the 1,3-Oxazetidine Scaffold - Benchchem. (n.d.).
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  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a - Uniba.it. (n.d.).
  • Technical Support Center: Azetidine Synthesis Protocols - Benchchem. (n.d.).
  • Technical Support Center: Diastereoselective Synthesis of 3-Substituted Azetidines - Benchchem. (n.d.).
  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine - ACG Publications. (2011, June 20).
  • Intramolecular, Visible-Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes | Organic Letters - ACS Publications. (2022, April 19).
  • Comparative study of different synthetic routes to 3-substituted azetidines - Benchchem. (n.d.).
  • Modular Access to N-SF5 azetidines - PMC. (n.d.).
  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation - ChemRxiv. (n.d.).
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
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  • Ring-closing metathesis - Wikipedia. (n.d.).

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Method

Application Notes and Protocols for the Deprotection of N-Boc Azetidine Compounds

Introduction: The Strategic Role of N-Boc Azetidines in Synthesis Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable structural motifs in medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of N-Boc Azetidines in Synthesis

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable structural motifs in medicinal chemistry and drug development. Their inherent ring strain and non-planar geometry provide unique conformational constraints that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed during the synthesis of complex molecules containing an azetidine core due to its stability under a wide range of reaction conditions. However, the successful removal of the Boc group is a critical step that requires careful consideration to avoid potential side reactions, such as the cleavage of other acid-sensitive groups or, more importantly, the rupture of the strained azetidine ring. This guide provides a comprehensive overview of established protocols for the deprotection of N-Boc azetidines, detailing the underlying mechanisms and offering practical guidance for researchers, scientists, and drug development professionals.

The Challenge: Balancing Deprotection with Ring Integrity

The primary concern during the deprotection of N-Boc azetidines is the potential for ring-opening reactions initiated by the reagents used for Boc removal. The inherent strain of the four-membered ring makes it susceptible to nucleophilic attack, particularly under harsh acidic conditions where the azetidine nitrogen can be protonated, further activating the ring. However, extensive research and application have demonstrated that under carefully controlled conditions, the azetidine ring is surprisingly robust, allowing for selective and high-yielding deprotection.

I. Standard Acidic Deprotection Protocols

Acid-catalyzed cleavage is the most common and often most efficient method for the removal of the N-Boc group. The reaction proceeds through protonation of the carbamate oxygen, followed by fragmentation to form a stable tert-butyl cation, carbon dioxide, and the free amine, which is typically isolated as an ammonium salt.

A. Trifluoroacetic Acid (TFA): The Workhorse Reagent

Trifluoroacetic acid is a highly effective reagent for Boc deprotection due to its strength and volatility, which simplifies its removal during work-up. Despite concerns about the stability of the azetidine ring in strong acid, TFA can be used successfully, often without causing ring-opening.[1][2]

Mechanism of TFA-Mediated Boc Deprotection

The mechanism involves a four-step acid-catalyzed process:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

  • Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide.

  • Formation of the Amine Salt: The resulting free amine is protonated by the excess TFA to form the corresponding trifluoroacetate salt.[3][4][5]

Experimental Protocol: General Procedure for TFA Deprotection

  • Dissolution: Dissolve the N-Boc protected azetidine in an anhydrous solvent such as dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control any potential exotherm.

  • Addition of TFA: Slowly add trifluoroacetic acid to the stirred solution. The final concentration of TFA typically ranges from 20% to 50% (v/v). For many substrates, a 1:1 mixture of TFA:DCM is effective.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual TFA.

    • To obtain the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected azetidine.

B. Hydrochloric Acid (HCl) in Dioxane: A Versatile Alternative

A solution of 4M HCl in dioxane is another widely used reagent for Boc deprotection. It is often considered slightly milder than TFA and can offer better selectivity in the presence of other acid-labile groups.[6][7]

Mechanism of HCl-Mediated Boc Deprotection

The mechanism is analogous to that of TFA, involving protonation, fragmentation, decarboxylation, and formation of the hydrochloride salt of the amine.

Experimental Protocol: General Procedure for HCl/Dioxane Deprotection

  • Preparation: To a stirred solution of the N-Boc protected azetidine (1.0 equiv) in a suitable solvent (e.g., dioxane, methanol), add a 4M solution of HCl in dioxane (typically 2-10 equivalents).

  • Reaction: Stir the mixture at room temperature for 1 to 16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Upon completion, concentrate the reaction mixture in vacuo.

    • The resulting hydrochloride salt can often be precipitated by the addition of a non-polar solvent like diethyl ether.

    • Collect the solid by filtration and wash with cold diethyl ether to afford the deprotected azetidine hydrochloride salt. If necessary, the free amine can be obtained by neutralization with a suitable base.[8]

II. Mild and Selective Deprotection Strategies

For substrates containing other acid-sensitive functional groups or when a non-acidic method is preferred, several alternative protocols are available.

A. Aqueous Phosphoric Acid: A Green and Mild Approach

Aqueous phosphoric acid has emerged as an environmentally benign and mild reagent for the deprotection of N-Boc groups. It has been shown to be compatible with azetidine rings and other acid-sensitive functionalities.[9][10]

Experimental Protocol: Deprotection with Aqueous Phosphoric Acid

  • Dissolution: Dissolve the N-Boc azetidine derivative (1.0 equiv) in a suitable organic solvent such as dichloromethane or toluene.

  • Addition of Acid: Add 85 wt % aqueous phosphoric acid (typically 2.5 equivalents) dropwise to the vigorously stirred solution at room temperature.[9]

  • Reaction: Continue vigorous stirring for 3 to 14 hours, monitoring the reaction by HPLC or TLC.

  • Work-up:

    • Upon completion, quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to yield the deprotected product.[9]

B. Base-Promoted Deprotection: For Acid-Sensitive Substrates

In cases where the substrate is highly sensitive to acid, a base-mediated approach can be employed. This is particularly useful for complex molecules with multiple functional groups.

Mechanism of Base-Promoted Deprotection

The mechanism is thought to involve the deprotonation of the carbamate nitrogen by a strong base, which facilitates the fragmentation of the Boc group to yield the free amine, tert-butanol, and carbon dioxide.[11]

Experimental Protocol: Deprotection with Cesium Carbonate in Methanol

This protocol has been successfully applied to a complex azetidine derivative containing an acid-sensitive nitrile group.[11][12]

  • Preparation: Dissolve the N-Boc azetidine (1.0 mmol) in methanol (approximately 5 volumes).

  • Addition of Base: Add cesium carbonate (2.0 equivalents) to the solution at room temperature.[11]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • The product can be isolated by standard extractive procedures.

III. Alternative Deprotection Methods

A. Thermal Deprotection

Heating N-Boc protected amines in certain solvents can effect deprotection without the need for acidic or basic reagents. This method can be particularly advantageous in continuous flow chemistry setups.[13][14] High temperatures (100-240 °C) are typically required, and the choice of solvent is crucial, with fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) often giving good results.[1][3]

B. Trimethylsilyl Iodide (TMSI)

TMSI is a powerful reagent for the cleavage of ethers and carbamates. It offers a neutral deprotection method that can be effective when acidic conditions fail or are undesirable. The reaction is typically rapid and clean.[15]

Comparative Overview of Deprotection Methods

MethodReagents & ConditionsTypical Reaction TimeAdvantagesDisadvantagesYields
TFA 20-50% TFA in DCM, 0 °C to RT30 min - 4 hHighly effective, volatile reagent, well-established.Harshly acidic, may cleave other acid-sensitive groups.Generally >90%
HCl in Dioxane 4M HCl in dioxane, RT1 - 16 hMilder than TFA, good for selective deprotection.Can be slower, dioxane is an undesirable solvent.Typically >90%
Aqueous H₃PO₄ 85% aq. H₃PO₄ in DCM or Toluene, RT3 - 14 hMild, environmentally friendly, good selectivity.[9][10]Slower reaction times.80-95%
Base-Promoted Cs₂CO₃ in MeOH, reflux2 - 3 hExcellent for acid-sensitive substrates.Limited substrate scope, requires higher temperatures.>90%[12]
Thermal High-boiling solvent (e.g., TFE, water), 100-240 °C5 min - 1 hNo acid or base required, suitable for flow chemistry.High temperatures may not be suitable for all substrates.Variable, often >80%[1][14]
TMSI TMSI in CHCl₃ or DCM, RTOvernightNeutral conditions, effective for difficult substrates.Reagent is moisture-sensitive and corrosive.High

Visualization of Deprotection Workflow and Mechanism

General Workflow for N-Boc Azetidine Deprotection

G cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_workup Work-up & Isolation start N-Boc Azetidine Substrate dissolve Dissolve in Anhydrous Solvent (e.g., DCM) start->dissolve cool Cool to 0 °C (for acidic methods) dissolve->cool add_reagent Add Deprotection Reagent (e.g., TFA, HCl, H₃PO₄) cool->add_reagent react Stir at Appropriate Temperature add_reagent->react monitor Monitor Progress (TLC/LC-MS) react->monitor concentrate Concentrate in vacuo monitor->concentrate neutralize Neutralize with Base (if required) concentrate->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry isolate Isolate Deprotected Azetidine dry->isolate

Caption: A generalized experimental workflow for the deprotection of N-Boc azetidine compounds.

Acid-Catalyzed Deprotection Mechanism

G cluster_mech Mechanism cluster_byproducts Byproducts BocAzetidine R-N(Boc)-Azetidine Protonated Protonated Intermediate BocAzetidine->Protonated + H⁺ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - t-Bu⁺ tBu t-Butyl Cation Protonated->tBu FreeAmine R-NH-Azetidine CarbamicAcid->FreeAmine - CO₂ CO2 Carbon Dioxide CarbamicAcid->CO2 Salt Azetidinium Salt FreeAmine->Salt + H⁺

Caption: The stepwise mechanism of acid-catalyzed N-Boc deprotection.

Conclusion

The deprotection of N-Boc azetidines is a critical transformation that can be achieved efficiently and without compromising the integrity of the strained four-membered ring. While standard acidic conditions using TFA or HCl in dioxane remain the most common and reliable methods, milder alternatives such as aqueous phosphoric acid or base-promoted protocols provide valuable options for substrates with acid-sensitive functionalities. The choice of the optimal deprotection strategy will ultimately depend on the specific characteristics of the substrate, the presence of other functional groups, and the desired scale of the reaction. By understanding the underlying mechanisms and following well-established protocols, researchers can confidently navigate this crucial step in the synthesis of novel azetidine-containing molecules.

References

  • Saunders, L. T., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]

  • Saunders, L. T., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed. Available at: [Link]

  • Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry. Available at: [Link]

  • Saunders, L. T., et al. (2024). Strategies for the functionalization of azetidine-containing macrocycles. ResearchGate. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection - HCl. Common Organic Chemistry. Available at: [Link]

  • Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry. Available at: [Link]

  • ChemRxiv. (2023). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl). ChemRxiv. Available at: [Link]

  • Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. Available at: [Link]

  • DiVA portal. (2019). Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1. DiVA portal. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link]

  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Scribd. Available at: [Link]

  • Di Gioia, M. L., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • White, J. M., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. Organic Chemistry Portal. Available at: [Link]

  • FULIR. (2020). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. FULIR. Available at: [Link]

  • Singh, C. K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubMed Central. Available at: [Link]

  • Vapourtec. (2019). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Vapourtec. Available at: [Link]

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Application

Application Notes and Protocols for the Continuous Flow Synthesis of Azetidines

Introduction: The Rising Prominence of Azetidines and the Enabling Power of Flow Chemistry The azetidine motif, a four-membered saturated nitrogen heterocycle, has emerged from relative obscurity to become a privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Azetidines and the Enabling Power of Flow Chemistry

The azetidine motif, a four-membered saturated nitrogen heterocycle, has emerged from relative obscurity to become a privileged structure in modern medicinal chemistry. Its unique conformational constraints and ability to act as a bioisostere for larger rings like piperidine and pyrrolidine have led to its incorporation into numerous drug candidates, improving key pharmacokinetic properties such as solubility and metabolic stability.[1][2] Despite their desirability, the synthesis of azetidines has been historically challenging due to the inherent ring strain of the four-membered system.[2][3]

Continuous flow chemistry offers a transformative approach to address these synthetic hurdles.[4][5][6] By conducting reactions in miniaturized, temperature-controlled reactors, flow chemistry provides significant advantages over traditional batch processing, including:

  • Enhanced Safety: The small reaction volumes minimize the risks associated with highly reactive intermediates or exothermic reactions.[6]

  • Precise Control: Temperature, pressure, and residence time can be meticulously controlled, leading to higher reproducibility and yields.[7][8]

  • Increased Efficiency: Rapid heat and mass transfer accelerate reaction rates, often dramatically reducing reaction times.[5]

  • Scalability: Scaling up production is achieved by simply extending the run time of the continuous process, bypassing the complexities of scaling up batch reactors.

  • Access to Novel Reactivity: Unstable intermediates can be generated and used in situ, enabling transformations that are difficult or impossible to perform in batch.[9][10]

This document provides detailed application notes and protocols for the synthesis of functionalized azetidines using various continuous flow methodologies. We will explore the functionalization of pre-formed azetidine scaffolds, photochemical-driven cyclizations and functionalizations, and the use of strained intermediates like 1-azabicyclo[1.1]butanes (ABBs).

Method 1: Lithiation and Functionalization of Azetidines in Continuous Flow

A powerful strategy for derivatizing the azetidine core involves the in-situ generation of highly reactive organolithium intermediates under flow conditions. This approach leverages the ability of flow reactors to handle these sensitive species at temperatures significantly higher than those required in batch, leading to rapid and efficient functionalization.[9][11] A common and commercially available starting material for this method is N-Boc-3-iodoazetidine.[9]

Scientific Rationale

The core of this method is a lithium-halogen exchange to generate a C3-lithiated azetidine, which is then trapped by an electrophile. The choice of reagents and flow setup is critical for success:

  • Organolithium Reagent: n-Butyllithium (n-BuLi) is typically used for the iodine-lithium exchange. The stoichiometry and mixing are crucial to ensure complete conversion without side reactions.

  • Solvent: Cyclopentyl methyl ether (CPME) is an excellent choice as a greener and safer alternative to traditional ethereal solvents like THF.[11] It has a high boiling point, a low propensity for peroxide formation, and its low water solubility simplifies work-up procedures.[11]

  • Temperature: Flow chemistry allows the lithium-halogen exchange to be performed at temperatures as high as -50°C, a significant increase from the -78°C typically required in batch.[9] This accelerates the reaction and prevents clogging that can occur at very low temperatures.

  • Residence Time: Extremely short residence times, on the order of milliseconds to seconds, are sufficient for the generation and trapping of the lithiated intermediate, preventing its decomposition.[9]

Experimental Workflow Diagram

reagent1 N-Boc-3-iodoazetidine in CPME pump1 Pump A reagent1->pump1 reagent2 n-BuLi in Hexane pump2 Pump B reagent2->pump2 reagent3 Electrophile in CPME pump3 Pump C reagent3->pump3 mixer1 T-Mixer 1 pump1->mixer1 pump2->mixer1 mixer2 T-Mixer 2 pump3->mixer2 reactor Coil Reactor (-50°C) mixer1->reactor quencher Quench Solution (e.g., sat. NH4Cl) mixer2->quencher reactor->mixer2 collection Product Collection quencher->collection caption Workflow for C3-Functionalization of Azetidine

Caption: Workflow for C3-Functionalization of Azetidine.

Detailed Protocol: Synthesis of 3-Substituted N-Boc-Azetidines

Materials:

  • N-Boc-3-iodoazetidine

  • n-Butyllithium (e.g., 2.5 M in hexanes)

  • Electrophile (e.g., ketone, aldehyde, imine)

  • Anhydrous Cyclopentyl methyl ether (CPME)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Equipment:

  • A continuous flow reactor system (e.g., from Vapourtec, Uniqsis, or similar) equipped with:

    • At least three independent pumping channels

    • T-mixers for reagent introduction

    • A cooled coil reactor (e.g., PFA or stainless steel tubing) with a temperature controller

    • A back-pressure regulator (optional but recommended)

Procedure:

  • Reagent Preparation:

    • Prepare a solution of N-Boc-3-iodoazetidine (1.0 eq.) in anhydrous CPME (e.g., 0.2 M).

    • Prepare a solution of the chosen electrophile (1.2 eq.) in anhydrous CPME (e.g., 0.24 M).

    • Use the n-BuLi solution as supplied.

  • System Setup:

    • Assemble the flow reactor as shown in the workflow diagram above.

    • Cool the coil reactor to the desired temperature (e.g., -50°C).

    • Prime all pumps and lines with the corresponding solvent (CPME and hexanes).

  • Reaction Execution:

    • Set the flow rates for the three pumps to achieve the desired residence time and stoichiometry. For example, to achieve a residence time of 82 milliseconds in a 1 mL reactor for the lithiation step:

      • Pump A (N-Boc-3-iodoazetidine): 3.0 mL/min

      • Pump B (n-BuLi): 1.2 mL/min (adjust for desired equivalence)

    • The combined flow enters the cooled reactor. The output from this reactor is then mixed with the electrophile solution.

      • Pump C (Electrophile): 3.6 mL/min

    • Allow the system to stabilize for a few minutes before collecting the product stream.

  • Workup and Purification:

    • Collect the reactor output in a flask containing a stirred, saturated aqueous NH₄Cl solution.

    • Once the collection is complete, separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Representative Data
ElectrophileProductResidence Time (Li-exchange)Yield (%)
Cyclohexanone4n82 ms85
Benzophenone4e82 ms75
N-Boc-imine4m82 ms80
Benzaldehyde4p82 ms78
Data synthesized from information in The Journal of Organic Chemistry, 2021.[9]

Method 2: Photochemical Synthesis of Azetidines in Flow

Photochemical reactions are exceptionally well-suited to continuous flow setups. The narrow channels of microreactors allow for uniform and efficient irradiation of the reaction mixture, overcoming the light penetration issues that often plague batch photochemical processes.[1] This leads to significantly reduced reaction times and improved scalability.[1]

Application 2a: Thiol-Ene Radical Addition to 2-Azetines

This method forges a C-S bond on the azetidine ring through the light-promoted radical addition of thiols to 2-azetines.[1] The reaction proceeds via a radical chain mechanism, where a thiyl radical adds to the azetine double bond, followed by a hydrogen atom transfer (HAT) to yield the product and regenerate the thiyl radical.

  • Initiation: Thiyl radicals are generated from thiols or disulfides upon irradiation with UV light. In most cases, a photoinitiator is not required, simplifying the protocol.[1]

  • Flow Reactor Advantage: A microreactor with a large surface-area-to-volume ratio ensures that all parts of the reaction mixture are efficiently irradiated, leading to extremely fast transformations (e.g., 1-minute residence time).[1]

  • Solvent: Ethyl acetate is a suitable and environmentally responsible solvent for this transformation.[1]

reagent_mix Solution of 2-Azetine and Thiol in Ethyl Acetate pump Syringe Pump reagent_mix->pump photoreactor Flow Photoreactor (e.g., FEP tubing around UV lamp) pump->photoreactor collection Product Collection photoreactor->collection caption Workflow for Photochemical Thiol-Ene Reaction

Caption: Workflow for Photochemical Thiol-Ene Reaction.

Materials:

  • N-Boc-2-azetine

  • Aromatic or aliphatic thiol (1.1 eq.)

  • Ethyl acetate (degassed)

  • Benzophenone (as photosensitizer, if required for aliphatic thiols)

Equipment:

  • A continuous flow photoreactor (e.g., a commercially available system or a custom-built reactor with FEP tubing coiled around a UV lamp, such as a 365 nm LED).

  • A syringe pump for precise fluid delivery.

Procedure:

  • Reagent Preparation:

    • Prepare a solution of N-Boc-2-azetine and the thiol (1.1 eq.) in degassed ethyl acetate (e.g., 0.1 M). If using an aliphatic thiol with unsubstituted N-Boc-2-azetine, add benzophenone (e.g., 10 mol%).[1]

  • System Setup:

    • Set up the syringe pump and photoreactor as depicted in the workflow diagram.

    • Ensure the photoreactor is properly shielded to prevent UV exposure.

    • Prime the system with ethyl acetate.

  • Reaction Execution:

    • Set the syringe pump to the flow rate required to achieve the desired residence time (e.g., for a 1 mL reactor and a 1-minute residence time, the flow rate would be 1.0 mL/min).

    • Turn on the UV lamp.

    • Begin pumping the reagent mixture through the reactor.

  • Workup and Purification:

    • Collect the product stream.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Application 2b: Norrish-Yang Cyclization for 3-Hydroxyazetidines

The intramolecular Norrish-Yang cyclization is a photochemical reaction that can form 3-hydroxyazetidines from α-amino ketone precursors.[12] In this reaction, irradiation promotes an n→π* transition in the ketone, followed by intramolecular hydrogen abstraction from the γ-position and subsequent radical recombination to form the four-membered ring.[3]

  • Precursor Design: The α-amino ketone must be designed so that a γ-hydrogen on the nitrogen substituent is accessible for abstraction by the excited ketone.

  • Flow Advantages: Batch Norrish-Yang reactions often suffer from long reaction times and low conversions. Flow chemistry overcomes these limitations by ensuring high and uniform photon flux, leading to good yields and allowing for multi-gram scale synthesis.

Materials:

  • α-amino ketone precursor

  • Acetonitrile (or other suitable solvent)

Equipment:

  • A continuous flow photoreactor equipped with a medium-pressure mercury lamp or appropriate UV LEDs.

  • A high-precision pumping system.

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the α-amino ketone precursor in acetonitrile (e.g., 0.05 M).[12]

  • System Setup:

    • Set up the flow photoreactor system.

    • Prime the system with acetonitrile.

  • Reaction Execution:

    • Pump the precursor solution through the irradiated reactor at a flow rate calculated to provide the optimized residence time (determined through initial screening experiments).

    • Maintain the reactor at a constant temperature (e.g., 25°C).

  • Workup and Purification:

    • Collect the solution exiting the reactor.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[12]

Method 3: Telescoped Flow Synthesis via 1-Azabicyclo[1.1]butanes (ABBs)

Highly strained intermediates like 1-azabicyclo[1.1]butanes (ABBs) are valuable precursors for the synthesis of functionalized azetidines.[10] However, their high reactivity makes them challenging to handle in batch. Flow chemistry provides a safe and efficient platform for the generation, lithiation, and subsequent functionalization of ABBs in a continuous, telescoped process.[10]

Scientific Rationale

This method involves three key steps performed sequentially in a flow system:

  • ABB Generation: The ABB is formed in situ, for example, from a 2,3-dibromopropylamine precursor.

  • Lithiation: The generated ABB is immediately deprotonated at the C3 position using a strong base like sec-butyllithium (s-BuLi).

  • Electrophilic Trapping: The resulting 3-lithiated ABB is intercepted with an electrophile (e.g., a boronic ester) to yield a functionalized ABB, which can then undergo strain-release reactions to form the final azetidine product.[10]

The entire sequence is performed without isolating the reactive intermediates, showcasing a key advantage of telescoped flow synthesis.

Experimental Workflow Diagram

reagent1 ABB Precursor pump1 Pump A reagent1->pump1 reagent2 Base 1 (for ABB formation) pump2 Pump B reagent2->pump2 reagent3 Base 2 (s-BuLi for lithiation) pump3 Pump C reagent3->pump3 reagent4 Electrophile (e.g., Boronic Ester) pump4 Pump D reagent4->pump4 mixer1 T-Mixer 1 pump1->mixer1 pump2->mixer1 mixer2 T-Mixer 2 pump3->mixer2 mixer3 T-Mixer 3 pump4->mixer3 reactor1 Reactor 1 (ABB Formation) mixer1->reactor1 reactor2 Reactor 2 (Lithiation) mixer2->reactor2 collection Product Collection mixer3->collection reactor1->mixer2 reactor2->mixer3 caption Telescoped Flow Synthesis via ABB Intermediate

Caption: Telescoped Flow Synthesis via ABB Intermediate.

Conclusion and Future Outlook

Continuous flow chemistry has proven to be a robust and enabling technology for the synthesis of azetidines. The methods outlined in these notes—ranging from the functionalization of existing rings to de novo synthesis via photochemical reactions and strained intermediates—demonstrate the enhanced control, safety, and efficiency offered by flow processes.[4][7] These protocols provide a solid foundation for researchers in medicinal and process chemistry to access diverse and novel azetidine-containing compounds.

Future developments will likely focus on integrating more complex, multi-step syntheses into fully automated flow platforms, incorporating real-time analytics for process optimization, and expanding the scope of reactions to include biocatalytic and electro-chemical methods.[8] The continued adoption of flow chemistry will undoubtedly accelerate the discovery and development of new therapeutics built around the valuable azetidine scaffold.

References

  • Colella, M., Musci, P., Cannillo, D., Spennacchio, M., Aramini, A., Degennaro, L., & Luisi, R. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. The Journal of Organic Chemistry, 86(15), 10323–10333. [Link][9][13]

  • Di Mola, A., Colella, M., Musci, P., Degennaro, L., & Luisi, R. (2022). Forging C–S Bonds on the Azetidine Ring by Continuous Flow Photochemical Addition of Thiols and Disulfides to Azetines. European Journal of Organic Chemistry, 2022(23), e202200293. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3286. [Link]

  • Colella, M., Musci, P., Cannillo, D., Spennacchio, M., Aramini, A., Degennaro, L., & Luisi, R. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. University of Bari Aldo Moro. [Link]

  • Smalley, A. P., & Sarlah, D. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Synthesis, 55(05), 701-715. [Link]

  • Luisi, R., Kappe, C. O., et al. (2021). Flow Technology for Telescoped Generation, Lithiation and Electrophilic (C3) Functionalization of Highly Strained 1‐Azabicyclo[1.1.0]butanes. ResearchGate. [Link]

  • Datsenko, O. P., Baziievskyi, A., Sadkova, I., Campos, B., Kowalski, J., & Mykhailiuk, P. K. (2025). Alkyl Azetidines Via Batch and Flow Photochemistry. Organic Letters. [Link]

  • Silva, V. L. M., & Santos, M. M. M. (2021). Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis. European Journal of Organic Chemistry. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Semantic Scholar. [Link]

  • MIT News. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. [Link]

  • Sharma, U. (Ed.). (2021). Flow Chemistry for the Synthesis of Heterocycles. Springer. [Link]

  • Ombito, J. O., et al. (2026). Advances in the synthesis of azetidines: 2020-2025. ResearchGate. [Link]

  • Ruggeri, M., Dombrowski, A. W., Djuric, S. W., & Baxendale, I. R. (2019). Photochemical Flow Synthesis of 3‐Hydroxyazetidines. ChemPhotoChem. [Link]

  • Taylor & Francis Online. (2025). Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry. [Link]

  • Goel, S., Khulbe, M., Aggarwal, A., & Kathuria, A. (2021). Recent advances in continuous flow synthesis of heterocycles. Medicinal Chemistry Research, 30(12), 2133–2157. [Link]

  • ResearchGate. (n.d.). Main advantages of flow chemistry on the drug discovery and development pipeline. [Link]

  • D’hooghe, M., & De Kimpe, N. (2008). Synthesis of azetidines by aza Paternò–Büchi reactions. Photochemical & Photobiological Sciences, 7(1), 43-53. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Polar Pyridyl Azetidinol Compounds

Welcome to the Technical Support Center. As application scientists, we know that pyridyl azetidinols present a "perfect storm" of purification challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we know that pyridyl azetidinols present a "perfect storm" of purification challenges. These molecules are characterized by a weakly basic pyridine ring, a highly basic azetidine nitrogen, and a strong hydrogen-bonding hydroxyl group. This unique combination results in extreme polarity, poor retention on standard reversed-phase columns, and severe irreversible adsorption on normal-phase silica.

This guide provides causality-driven troubleshooting, validated protocols, and decision matrices to help you overcome these bottlenecks and recover your target compounds with high purity and yield.

Purification Strategy Workflow

PurificationWorkflow Start Crude Pyridyl Azetidinol Assess Assess LogP & Solubility Start->Assess HighPolar Highly Polar / Water Soluble (LogP < 0) Assess->HighPolar ModPolar Moderately Polar (LogP > 0) Assess->ModPolar HILIC HILIC Chromatography (Amide/Diol Phase) HighPolar->HILIC Organic Soluble AqC18 Aqueous C18 / Polar-Embedded (100% Aqueous Tolerant) HighPolar->AqC18 Aqueous Only SCX SCX Catch-and-Release HighPolar->SCX Desalting Needed RP_HPLC RP-HPLC (C18) High pH Buffer (e.g. NH4HCO3) ModPolar->RP_HPLC

Decision matrix for selecting the optimal purification strategy for pyridyl azetidinols.

Frequently Asked Questions (FAQs)

Q1: Why does my pyridyl azetidinol streak or irreversibly bind to standard normal-phase silica gel? A1: The root cause is acid-base interaction. Standard silica gel contains surface silanol groups (Si-OH) that are mildly acidic (pKa ~4.5–6.5). Pyridyl azetidinols contain two basic nitrogens: the pyridine ring (pKa ~5.2) and the highly basic azetidine nitrogen (pKa ~10.4). When loaded onto silica, the basic nitrogens protonate and form strong electrostatic interactions with the deprotonated siloxanes, leading to severe streaking or irreversible adsorption[1]. Solution: If normal-phase chromatography must be used, you must saturate the acidic silanols. Add a basic modifier like 1–5% triethylamine (TEA) or use a highly polar mobile phase system such as dichloromethane/methanol/aqueous ammonia (e.g., 90:9:1)[1].

Q2: My compound elutes in the void volume on a standard C18 column. How can I increase retention? A2: Pyridyl azetidinols are highly polar and often lack sufficient hydrophobic surface area to partition effectively into the C18 stationary phase. If you attempt to force retention by running highly aqueous mobile phases (>95% water), standard C18 alkyl chains undergo "phase collapse" (dewetting), where the chains fold onto themselves, expelling water and completely losing retentive capacity[2]. Solution: Switch to a polar-embedded C18 or Aqueous C18 (Aq-C18) column. These columns incorporate a polar functional group (e.g., amide or carbamate) near the silica surface, which maintains a water-enriched layer and prevents the alkyl chains from collapsing, even in 100% aqueous conditions[2][3].

Q3: What is HILIC, and why is it recommended for polar basic heterocycles? A3: Hydrophilic Interaction Liquid Chromatography (HILIC) is essentially "reversed reversed-phase." It utilizes a polar stationary phase (like bare silica, diol, or amide) but operates with an organic-rich mobile phase (typically >70% acetonitrile)[4][5]. Water acts as the strong eluting solvent. During separation, a water-rich layer forms on the stationary phase. Polar pyridyl azetidinols partition into this aqueous layer, providing excellent retention and peak shape that is impossible to achieve on standard C18[4][6].

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing) in Reversed-Phase LC-MS Root Cause: Secondary interactions between the basic azetidine nitrogen and residual, unendcapped silanols on the C18 silica support. Resolution:

  • Operate at a high pH (e.g., pH 9.5 using 10 mM ammonium bicarbonate) to suppress the ionization of the basic nitrogens, rendering the molecule more neutral and hydrophobic. Ensure your column is stable at high pH (e.g., hybrid silica particles).

  • If low pH must be used for MS sensitivity, use a strong ion-pairing agent like 0.1% Trifluoroacetic acid (TFA) rather than formic acid, as TFA masks the basic sites more effectively.

Issue 2: Poor Recovery During Liquid-Liquid Extraction (LLE) Root Cause: The high water solubility of the azetidinol hydroxyl group and the basic nitrogens prevent the compound from partitioning into organic solvents (like EtOAc or DCM) during aqueous workup. Resolution: Abandon LLE and use Strong Cation Exchange (SCX) Solid Phase Extraction (SPE). Since the compound is basic, it will bind strongly to the sulfonic acid groups of the SCX resin. Wash away neutral/acidic impurities with methanol, then elute the pure pyridyl azetidinol using a solution of 2M ammonia in methanol[3].

Quantitative Data: Column Performance Comparison

Table 1: Chromatographic performance of highly polar basic heterocycles across different column chemistries.

Column ChemistryMobile Phase SystemRetention MechanismTypical Peak Asymmetry (As)Retention Time (Relative)
Standard C18 95:5 Water:MeCNHydrophobic Partitioning> 2.0 (Severe Tailing)Elutes in Void Volume
Polar-Embedded C18 95:5 Water:MeCNHydrophobic + H-Bonding1.1 - 1.3 (Good)Moderate Retention
Amide HILIC 10:90 Water:MeCNAqueous Partitioning1.0 - 1.2 (Excellent)High Retention
Bare Silica (Normal Phase) DCM / MeOHAdsorptionIrreversible / StreakingN/A (Poor Recovery)

(Data synthesized from standard chromatographic behaviors of polar basic heterocycles[2][3][6])

Step-by-Step Methodologies
Protocol 1: HILIC Purification of Pyridyl Azetidinols

Self-validating principle: By starting with a high organic concentration, the water-layer is established on the stationary phase. Elution is driven by increasing the water concentration, ensuring polar analytes partition out of the stationary phase predictably.

  • Column Selection: Select an Amide or Diol HILIC column (e.g., 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in Water (pH 3.0). Note: Buffer salts are critical in HILIC to ensure reproducible electrostatic interactions[6].

    • Solvent B: Acetonitrile (LC-MS grade).

  • Equilibration (Critical Step): Flush the column with 95% Solvent B for at least 15–20 column volumes. HILIC requires significantly longer equilibration times than RP-HPLC to establish the stable aqueous layer[5].

  • Sample Preparation: Dissolve the crude pyridyl azetidinol in a diluent matching the initial mobile phase (e.g., 75:25 Acetonitrile:Methanol). Never inject samples dissolved in 100% water, as this disrupts the localized stationary phase partitioning and causes peak splitting[5][6].

  • Gradient Elution: Run a gradient from 95% B down to 60% B over 15 column volumes. The highly polar azetidinol will elute as the aqueous concentration (Solvent A) increases[3].

Protocol 2: Catch-and-Release SCX Solid Phase Extraction

Self-validating principle: Ion-exchange guarantees retention of basic analytes while allowing non-basic impurities to be washed away, providing orthogonal purification to standard chromatography.

  • Conditioning: Pass 3 column volumes (CV) of Methanol, followed by 3 CV of 0.1 M aqueous HCl through the SCX cartridge to activate the sulfonic acid sites.

  • Loading: Dissolve the crude mixture in 0.1 M HCl (ensuring the pyridine and azetidine nitrogens are fully protonated) and load onto the cartridge[3].

  • Washing: Wash with 3 CV of Water, followed by 3 CV of Methanol. All neutral and acidic impurities will be discarded in the effluent.

  • Elution: Elute the target pyridyl azetidinol using 3 CV of 2.0 M Ammonia in Methanol. The high pH deprotonates the basic nitrogens, releasing them from the SCX resin[3].

  • Recovery: Concentrate the eluate under reduced pressure to yield the free-base pyridyl azetidinol.

References
  • Why HILIC is what your polar compounds need for purification. Buchi.[Link]

  • Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials.[Link]

  • Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.[Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters.[Link]

Sources

Optimization

Technical Support Center: Optimizing Staudinger Cycloaddition Workflows

Welcome to the Advanced Technical Support Center for azetidinone (β-lactam) synthesis. The Staudinger ketene-imine cycloaddition is a powerful [2+2] transformation, but it is notoriously sensitive to reaction conditions,...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Welcome to the Advanced Technical Support Center for azetidinone (β-lactam) synthesis. The Staudinger ketene-imine cycloaddition is a powerful [2+2] transformation, but it is notoriously sensitive to reaction conditions, steric hindrance, and electronic effects.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we explore the causality behind experimental choices, providing you with self-validating workflows and targeted troubleshooting strategies to maximize your yield and stereocontrol.

Mechanistic Fundamentals & Stereocontrol (FAQs)

Q: How do I control the cis/trans diastereoselectivity of my β-lactam? A: The stereochemical outcome of the Staudinger cycloaddition is dictated by a delicate kinetic balance. The reaction proceeds via a two-step mechanism: a nucleophilic attack by the imine nitrogen on the ketene's central carbon to form a 1[1], followed by a conrotatory ring closure.

Generally, (E)-imines yield cis-β-lactams, while (Z)-imines favor trans-β-lactams[2]. However, if the zwitterionic intermediate undergoes bond rotation (isomerization) faster than ring closure, the stereochemistry will scramble. Causality Insight: Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate direct ring closure, kinetically favoring the cis-isomer. Conversely, electron-withdrawing ketene substituents slow down ring closure, allowing isomerization to occur and thermodynamically favoring the trans-isomer[3].

Q: Why am I observing [4+2] cycloaddition products instead of the desired [2+2] β-lactam? A: When using α,β-unsaturated imines or ketenes, the extended conjugated system can undergo a 1[1], yielding dihydropyridinones instead of azetidinones. Solution: Avoid conjugated precursors if the β-lactam core is strictly required, or utilize bulky protecting groups to sterically hinder the [4+2] transition state.

Pathway Visualization

Mechanism Imine Imine (1) (E-isomer) Zwitterion Zwitterionic Intermediate (Enolate-Iminium) Imine->Zwitterion Nucleophilic Attack Ketene Ketene (2) Ketene->Zwitterion Isomerization Imine Isomerization (E to Z) Zwitterion->Isomerization Bond Rotation (Slower) Cis cis-β-Lactam (Kinetic Product) Zwitterion->Cis Direct Conrotatory Ring Closure Trans trans-β-Lactam (Thermodynamic Product) Isomerization->Trans Ring Closure

Mechanistic pathways of the Staudinger cycloaddition determining cis/trans stereoselectivity.

Troubleshooting Common Side Reactions (FAQs)

Q: My LC-MS shows a mass corresponding to a ketene dimer. How do I prevent ketene self-polymerization? A: Ketenes, especially unhindered ones, are highly prone to 1[1]. This occurs when the local concentration of the ketene exceeds the rate of its consumption by the imine. Solution: Implement a slow-addition protocol. Generate the ketene in situ by adding the acyl chloride precursor dropwise via a syringe pump over 1–2 hours into a dilute solution of the imine and base[1].

Q: I am observing significant imine hydrolysis back to the aldehyde and amine. What is going wrong? A: Imine hydrolysis is driven by trace moisture and catalyzed by the HCl byproduct generated during ketene formation. Solution: Ensure rigorously anhydrous conditions. Use Schlenk techniques, freshly distilled solvents, and an excess of a non-nucleophilic base (e.g., 2.0–3.0 equivalents of DIPEA) to rapidly scavenge HCl[1].

Quantitative Optimization Parameters

To ensure reproducibility and high yields, adhere to the following optimized parameters compared to standard, sub-optimal conditions:

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Acyl Chloride Addition Bolus addition (< 5 mins)Syringe pump (1–2 hours)Prevents local ketene over-concentration, mitigating [2+2] self-dimerization.
Reaction Temperature Reflux (> 80 °C)-78 °C to Room TempLow temperatures suppress imine E/Z isomerization, kinetically favoring cis-β-lactams.
Base Equivalents 1.0 eq2.0–3.0 eq (e.g., DIPEA)Ensures complete ketene generation and rapidly scavenges HCl to prevent imine hydrolysis.
Solvent Moisture Reagent grade (> 500 ppm H₂O)Anhydrous (< 50 ppm H₂O)Prevents nucleophilic attack of water on the imine, avoiding reversion to aldehyde/amine.

Self-Validating Standard Operating Procedure (SOP)

A robust protocol must include built-in checks to ensure the system is functioning as intended before proceeding to the next step. Follow this self-validating workflow for optimal results.

Step 1: Preparation & Moisture Validation

  • Dissolve the imine (1.0 eq) in a rigorously anhydrous solvent (e.g., DCM or Toluene).

  • Validation Check: Perform a Karl Fischer titration on the solvent batch prior to use. Moisture must be < 50 ppm to prevent imine hydrolysis[1].

Step 2: Base Addition

  • Add a non-nucleophilic base such as DIPEA or Et₃N (2.0–3.0 eq). The excess base is critical to neutralize the HCl byproduct immediately.

Step 3: Controlled Ketene Generation

  • Cool the reaction mixture to the optimized temperature (e.g., -78 °C for high cis-selectivity).

  • Dissolve the acyl chloride (1.2 eq) in an anhydrous solvent and add dropwise via a syringe pump over 1–2 hours.

  • Validation Check: If available, use in situ FTIR (ReactIR) to monitor the transient ketene intermediate (characteristic strong absorbance at ~2100 cm⁻¹). The peak should remain small and steady, indicating consumption matches generation.

Step 4: Cycloaddition & Reaction Monitoring

  • Allow the reaction to stir, gradually warming to room temperature over 2–4 hours[1].

  • Validation Check: Monitor reaction progress via TLC or LC-MS. Quench the reaction only when the starting imine is completely consumed.

Step 5: Quench & Isolate

  • Quench with saturated aqueous NH₄Cl to neutralize remaining base and destroy unreacted acyl chloride[1]. Extract with EtOAc, dry over Na₂SO₄, and purify via column chromatography.

Experimental Workflow Visualization

Workflow Step1 1. Preparation Dry Solvents & Imine Step2 2. Base Addition 2-3 eq DIPEA Step1->Step2 Step3 3. Ketene Generation Syringe Pump Acyl Chloride (1-2h) Step2->Step3 Step4 4. Cycloaddition Stir at -78°C to RT (2-4h) Step3->Step4 Step5 5. Quench & Extract Sat. NH4Cl / EtOAc Step4->Step5 Step6 6. Purification Column Chromatography Step5->Step6

Step-by-step experimental workflow for optimized Staudinger cycloaddition.

References

  • BenchChem. "Technical Support Center: Staudinger Cycloaddition for Azetidinone Synthesis." 1

  • RSC Publishing. "Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile." 4

  • ACS Publications. "New Insights into the Torquoselectivity of the Staudinger Reaction." Journal of the American Chemical Society.5

  • Wikipedia. "Staudinger synthesis." 2

  • ResearchGate. "Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction." 3

  • PubMed. "The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem?" 6

Sources

Troubleshooting

Technical Support Center: Troubleshooting Stability Issues of 3-(2-Pyridyl)-3-azetidinol Dihydrochloride in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic experimental results when working with strained nitrogen heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic experimental results when working with strained nitrogen heterocycles. 3-(2-Pyridyl)-3-azetidinol Dihydrochloride (CAS: 1415564-55-4) is a highly valuable building block in medicinal chemistry, offering unique conformational rigidity. However, its inherent ring strain (~26 kcal/mol) makes it a kinetic spring waiting to uncoil.

When supplied as a dihydrochloride salt, this molecule presents a deceptive stability trap. This guide is designed to explain the chemical causality behind these failures and provide self-validating protocols to ensure the integrity of your workflows.

Mechanistic Overview: The "pH Trap" of Dihydrochloride Salts

The primary reason users experience rapid degradation of 3-(2-Pyridyl)-3-azetidinol in solution is acid-catalyzed ring opening.

Because the compound is a dihydrochloride salt, dissolving it directly in unbuffered water releases two equivalents of HCl. For a standard 10 mM stock solution, this drives the local pH down to approximately 1.7. As demonstrated in foundational stability studies on aryl azetidines ( [1]), low pH triggers the full protonation of the azetidine nitrogen.

This protonation forms a highly reactive azetidinium intermediate . The positive charge on the nitrogen withdraws electron density from the adjacent C2 and C4 carbons, making them highly electrophilic. Water then acts as a nucleophile, attacking the ring to relieve the steric strain, irreversibly yielding an acyclic amino diol degradant.

Mechanism A 3-(2-Pyridyl)-3-azetidinol Dihydrochloride B Aqueous Dissolution (pH < 2.5) A->B H2O added C Protonated Azetidinium Ion (Highly Reactive) B->C Rapid Protonation D Nucleophilic Attack (by H2O) C->D Strain Release E Ring-Opened Degradant (Amino Diol) D->E Irreversible

Fig 1. Acid-catalyzed ring-opening decomposition pathway of the azetidinium intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why does my aqueous stock solution degrade within hours at room temperature, even though the powder is stable? A: The degradation is strictly solvent- and pH-dependent. In the solid state, the crystal lattice stabilizes the salt. Upon dissolution in unbuffered water, the pH drops, and the azetidinium ion is attacked by the solvent. Solution: Prepare stock solutions in anhydrous, aprotic solvents (like DMSO) or immediately buffer aqueous solutions to pH 7.4 upon dissolution to keep the azetidine nitrogen primarily in its free-base, unactivated form.

Q: I observed a color change and rapid compound loss when adding transition metals (e.g., Cu, Pd) to my reaction. What happened? A: The 3-(2-pyridyl)-3-hydroxy motif is a classic bidentate chelating group. Coordination to Lewis acidic metals polarizes the azetidine ring similarly to a proton, catalyzing retro-aldol-like fragmentation or ring-opening ( [2]). Solution: If metal catalysis is required for your downstream workflow, you must mask the azetidine nitrogen (e.g., via Boc or Cbz protection) prior to the metal-catalyzed step.

Q: How can I safely convert the dihydrochloride salt to the free base without causing degradation? A: Neutralization must be done carefully to avoid base-catalyzed degradation or localized heating. Use a mild base (e.g., saturated NaHCO₃) in a biphasic system (e.g., DCM/Water) at 0–4°C. This allows the free base to be immediately extracted into the protective organic layer as it forms, preventing aqueous degradation.

Quantitative Stability Profile

To aid in experimental planning, below is a synthesized stability profile of 3-(2-Pyridyl)-3-azetidinol Dihydrochloride across various common laboratory conditions.

Solvent / ConditionpHTemperatureEstimated Half-Life (T₁/₂)Primary Degradation Pathway
Unbuffered H₂O~1.725°C< 1 HourAcid-catalyzed nucleophilic ring opening
Unbuffered H₂O~1.74°C~ 3.5 HoursAcid-catalyzed nucleophilic ring opening
100 mM HEPES Buffer7.425°C> 72 HoursStable (Minimal degradation)
Anhydrous DMSON/A25°C> 2 WeeksStable (Lack of nucleophile)
MethanolN/A60°C~ 12 HoursSolvolysis (Methoxy-amino alcohol formation)

Self-Validating Experimental Protocols

To ensure reproducibility, follow these step-by-step methodologies for handling this compound. These protocols include built-in validation steps so you can trust your starting materials.

Protocol A: Preparation of a Stable 10 mM Aqueous Stock Solution

Use this protocol for biological assays where organic solvents are prohibited.

  • Preparation: Pre-chill a 100 mM HEPES buffer solution (pH 7.4) to 4°C on ice. Causality: Low temperature reduces the kinetic rate of ring-opening during the brief dissolution window.

  • Weighing: Weigh the required mass of 3-(2-Pyridyl)-3-azetidinol Dihydrochloride powder in a dry environment. The salt is hygroscopic; minimize atmospheric exposure.

  • Dissolution: Add the pre-chilled HEPES buffer directly to the powder. Vortex immediately for 15 seconds. The high buffering capacity instantly neutralizes the HCl, preventing the pH from dropping into the danger zone.

  • Storage: Aliquot the solution into single-use vials and flash-freeze in liquid nitrogen. Store at -80°C.

  • Self-Validation Step (LC-MS): To confirm your stock is intact, run an LC-MS aliquot at T=0.

    • Expected Intact Mass: [M+H]⁺ = 151.09 m/z.

    • Failure Indicator: A dominant peak at [M+H]⁺ = 169.10 m/z indicates water addition (+18 Da), confirming the ring has opened. Discard the stock if this peak is prominent.

Protocol B: Free-Base Extraction (Biphasic Neutralization)

Use this protocol to isolate the free base for organic synthesis.

  • Suspend 1.0 eq of the dihydrochloride salt in Dichloromethane (DCM) at 0°C.

  • Slowly add an equal volume of ice-cold saturated aqueous NaHCO₃ under vigorous stirring.

  • Stir for 10 minutes at 0°C. Causality: The biphasic nature ensures the free base partitions into the DCM layer immediately upon deprotonation, shielding it from aqueous nucleophiles.

  • Separate the organic layer, extract the aqueous layer twice more with DCM, dry the combined organics over anhydrous Na₂SO₄, and concentrate under reduced pressure at room temperature (do not heat).

Workflow S Need 10 mM Stock D Solvent Requirement? S->D O Use Anhydrous DMSO (Stable >1 month at -20°C) D->O Organic Acceptable A Use Aqueous Buffer D->A Aqueous Required B Pre-chill 100 mM HEPES (pH 7.4) at 4°C A->B C Dissolve & Vortex (Immediate Neutralization) B->C E Flash Freeze Aliquots (Stable ~1 week at -80°C) C->E

Fig 2. Decision matrix and workflow for formulating stable stock solutions.

References

  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Medicinal Chemistry Letters (2021) URL: [Link]

  • Title: Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes Source: Beilstein Journal of Organic Chemistry (2024) URL: [Link]

Optimization

Azetidine Functionalization Support Center: Troubleshooting Stereochemical Lability

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with a notorious challenge in four-membered ring chemistry: ep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with a notorious challenge in four-membered ring chemistry: epimerization during the functionalization of azetidines .

The inherent ring strain of azetidines, combined with the low inversion barrier of both the carbanion and the nitrogen atom, makes stereoretentive functionalization exceptionally difficult. This guide is designed to dissect the mechanistic causes of stereochemical erosion and provide field-proven, self-validating protocols to ensure high enantiomeric and diastereomeric excess (ee/dr) in your workflows.

Diagnostic Overview: Strategies and Stereochemical Outcomes

Before diving into specific troubleshooting scenarios, it is critical to select the right functionalization strategy based on the configurational stability of your intermediates. The table below summarizes quantitative data from leading methodologies to help you benchmark your expected outcomes.

Functionalization StrategyIntermediate StabilityKey Reagents / ConditionsTypical Stereochemical OutcomeRef
α-Lithiation / Electrophilic Trapping Configurationally Labile (Dynamic)s-BuLi (2 equiv), THF, -78 °C~90:10 dr (via stereo-convergence)[1]
Organocatalytic via α-Chloroaldehyde Prone to Base-Induced EpimerizationReductive amination (R-NH₂)Variable / Poor ee[2]
Organocatalytic via β-Chloro Alcohol Configurationally StableNaBH₄ (in situ), then cyclization84–92% ee[2]
Sulfinamide-Directed Cyclization Configurationally StableChiral tert-butanesulfinamide>95:5 dr[3]
Cu-Catalyzed Boryl Allylation Stereospecific (Base-Free)CuBr, Chiral Ligand, B₂pin₂>95% ee, >20:1 dr[4]

Mechanistic Workflows & Troubleshooting FAQs

Q1: I am losing stereochemical integrity during the C2-lithiation and electrophilic trapping of N-protected azetidines. How do I prevent racemic mixtures?

The Root Cause: Unlike lithiated aziridines, which are configurationally stable, lithiated azetidines exhibit extreme configurational lability. When you deprotonate the C2 position using strong bases like s-BuLi, the resulting organolithium species undergoes rapid epimerization. This equilibration is driven by a double inversion mechanism occurring at both the lithiated carbon (C-Li) and the azetidine nitrogen (N-R)[1]. If you trap this rapidly equilibrating mixture indiscriminately, you will obtain poor diastereomeric ratios.

The Expert Solution: You cannot stop the epimerization; instead, you must harness it via dynamic thermodynamic resolution . By installing a strongly coordinating directing group (such as an oxazolinyl ring or specific carbamates like Boc or Bus) on the azetidine, the rapidly equilibrating lithiated isomers will funnel into a single, thermodynamically favored complex[1]. You must allow sufficient time at -78 °C for this stereo-convergence to occur before adding your electrophile.

G A Chiral Azetidine (Starting Material) B Lithiated Azetidine (Kinetic Isomer) A->B s-BuLi, -78°C C Lithiated Azetidine (Thermodynamic Isomer) B->C Rapid Epimerization (C & N Inversion) E Racemic Product (If trapped too early) B->E Non-coordinating Fast Trapping D Electrophilic Trapping (Stereoconvergent Product) C->D Electrophile (E+) Coordinating Group

Dynamic epimerization and stereoconvergent trapping of lithiated azetidines.

Verified Protocol: Stereoconvergent Lithiation/Trapping[1]

Self-Validation Checkpoint: Use in-situ FT-IR monitoring to confirm the generation of the configurationally labile lithiated intermediate before quenching.

  • Preparation: Dissolve the diastereomeric oxazolinylazetidine substrate in anhydrous THF under an Argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach exactly -78 °C. Temperature control is critical to prevent ring-opening side reactions.

  • Lithiation: Add s-BuLi (2.0 equivalents) dropwise over 5 minutes.

  • Equilibration (Critical Step): Stir the mixture for exactly 20 minutes at -78 °C. This dwell time allows the kinetic isomers to fully epimerize into the thermodynamically stable chelate.

  • Trapping: Add the electrophile (e.g., CD₃OD for deuteration) rapidly.

  • Validation: Quench with saturated aqueous NH₄Cl, warm to room temperature, extract with EtOAc, and analyze the crude mixture via ¹H NMR. You should observe a stereo-convergent dr of approximately 90:10[1].

Q2: When synthesizing C2-alkyl azetidines from aldehydes, my enantiomeric excess (ee) drops significantly during reductive amination. Why?

The Root Cause: A common route to C2-functionalized azetidines involves the enantioselective α-chlorination of aldehydes followed by reductive amination and cyclization. However, the α-proton of the resulting α-chloroaldehyde is highly acidic. When you introduce a primary amine for reductive amination, the basicity of the amine promotes enolization of the aldehyde, leading to severe epimerization before the imine can be reduced and cyclized[2].

The Expert Solution: You must bypass the basic reductive amination of the sensitive aldehyde. The solution is an in situ reduction of the α-chloroaldehyde to a β-chloro alcohol using NaBH₄. The β-chloro alcohol is configurationally stable and immune to base-induced epimerization. It can subsequently be activated and cyclized with an amine to yield the azetidine with high stereochemical fidelity (84–92% ee)[2].

G A Aldehyde B α-Chloroaldehyde (Prone to Epimerization) A->B Organocatalyst, NCS C Reductive Amination (Basic Conditions) B->C Primary Amine D β-Chloro Alcohol (Configurationally Stable) B->D NaBH4 (In situ reduction) E Racemic Azetidine C->E Epimerization occurs F Enantioenriched Azetidine D->F 1. Amine 2. Tf2O Cyclization

Bypassing epimerization via in situ reduction to configurationally stable β-chloro alcohols.

Verified Protocol: Synthesis via β-Chloro Alcohols[2]

Self-Validation Checkpoint: Isolate the β-chloro alcohol and verify its ee via chiral HPLC before proceeding to the cyclization step.

  • Chlorination: Treat the starting aldehyde with NCS and a chiral MacMillan imidazolidinone catalyst to form the α-chloroaldehyde.

  • In Situ Reduction: Immediately add NaBH₄ to the reaction mixture at 0 °C to reduce the aldehyde to the β-chloro alcohol.

  • Activation & Cyclization: To a solution of the purified β-chloro alcohol (0.89 mmol) and 2,6-lutidine (4.44 mmol) in CH₂Cl₂ (4.4 mL) at 0 °C, add Tf₂O (1.07 mmol) dropwise[2].

  • Amine Addition: Introduce the desired primary amine to induce Sₙ2 displacement and subsequent ring closure, yielding the C2-functionalized azetidine without stereochemical erosion.

Q3: I need to heavily functionalize the azetidine ring (e.g., 2,3-disubstitution) but strong bases destroy my stereocenters. Are there base-free alternatives?

The Root Cause: Any functionalization strategy relying on the deprotonation of a saturated azetidine ring risks epimerization due to the planar or rapidly inverting nature of the resulting carbanion.

The Expert Solution: Shift your retrosynthetic approach from functionalizing a saturated ring to performing stereospecific cross-coupling on an unsaturated precursor (an azetine). By utilizing transition-metal catalysis, you can install multiple functional groups simultaneously without the use of strong deprotonating bases. For example, the Copper-catalyzed asymmetric boryl allylation of azetines allows for the installation of both boryl and allyl groups with complete absolute and relative stereocontrol[4]. Alternatively, de novo cyclization using chiral tert-butanesulfinamides can build the functionalized ring from scratch while retaining >95:5 dr[3].

Verified Protocol: Cu-Catalyzed Asymmetric Boryl Allylation[4]

Self-Validation Checkpoint: Analyze the crude product via ¹H NMR to determine the E/Z ratio and diastereomeric ratio (dr) prior to column chromatography.

  • Catalyst Preparation: In an Argon-filled glovebox, combine CuBr (10 mol %), a chiral bisphosphine ligand (12 mol %), and NaOtBu (0.6 mmol) in 1,4-dioxane (8 mL). Stir until the active copper complex is formed.

  • Reagent Addition: Add bis(pinacolato)diboron (B₂pin₂, 0.6 mmol), the azetine substrate (0.4 mmol), and the allyl phosphate (0.6 mmol)[4].

  • Coupling: Stir the mixture at room temperature for 10 hours. The mild conditions prevent background epimerization and exhibit excellent chemoselectivity, leaving other C=C bonds intact[4].

  • Isolation: Filter through a short pad of silica, concentrate, and determine the ee using chiral stationary phase HPLC.

References

  • Title: Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines Source: MDPI URL: [Link]

  • Title: A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis Source: NIH / PMC URL: [Link]

  • Title: A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides Source: ACS Publications URL: [Link]

  • Title: Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines Source: NIH / PMC URL: [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of Impurities in 3-(2-Pyridyl)-3-azetidinol Synthesis

Welcome to the Technical Support Center for the synthesis and characterization of 3-(2-Pyridyl)-3-azetidinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and characterization of 3-(2-Pyridyl)-3-azetidinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the synthesis and purification of this important heterocyclic compound. The inherent ring strain of the azetidine core and the reactivity of the pyridyl moiety can lead to a unique set of impurities.[1] This resource provides a structured approach to identifying, characterizing, and controlling these impurities to ensure the quality and integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 3-(2-Pyridyl)-3-azetidinol, and what are the key starting materials?

A1: A prevalent and effective method for synthesizing 3-(2-Pyridyl)-3-azetidinol is the nucleophilic addition of a 2-pyridyl organometallic reagent to a protected azetidin-3-one. The most common protecting group for the azetidine nitrogen is the tert-butoxycarbonyl (Boc) group due to its stability and ease of removal under acidic conditions. The key starting materials for this synthesis are therefore N-Boc-azetidin-3-one and a 2-halopyridine, typically 2-bromopyridine, which is used to generate the organometallic reagent.

Q2: What are the most likely impurities to be formed during the Grignard reaction to synthesize N-Boc-3-(2-pyridyl)-3-azetidinol?

A2: The Grignard reaction using 2-pyridylmagnesium bromide is a powerful C-C bond-forming reaction, but it is not without potential side reactions. The most common impurities include:

  • Unreacted N-Boc-azetidin-3-one: Incomplete reaction can lead to the presence of the starting ketone.

  • 2,2'-Bipyridine: This is a very common byproduct in Grignard reactions involving 2-halopyridines. It is formed through a Wurtz-type coupling of the Grignard reagent with unreacted 2-bromopyridine.[2]

  • Ring-opened byproducts: The strained azetidine ring can be susceptible to opening under certain conditions, although this is less common with the stable Boc protecting group.

  • Magnesium salts: Residual magnesium salts from the Grignard reagent and workup can be present as inorganic impurities.

Q3: My HPLC chromatogram shows several unexpected peaks. How can I begin to identify these unknown impurities?

A3: A systematic approach is crucial for identifying unknown impurities. The first step is to use a high-resolution analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS). By obtaining the mass-to-charge ratio (m/z) of the impurity peaks, you can propose potential molecular formulas. Comparing these with the molecular weights of suspected impurities (starting materials, known byproducts) is a good starting point. Further structural elucidation can be achieved by isolating the impurity using preparative HPLC and then analyzing it by Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: I'm having trouble with poor peak shape and retention for 3-(2-Pyridyl)-3-azetidinol on my reversed-phase HPLC column. What could be the cause and how can I fix it?

A4: The basic nitrogen on the pyridine ring and the secondary amine of the azetidine ring can interact with residual silanol groups on the silica-based stationary phase of many reversed-phase columns, leading to peak tailing.[3] Additionally, as a polar compound, it may have poor retention on traditional C18 columns with highly aqueous mobile phases.[4][5] To address this:

  • Use a polar-endcapped or polar-embedded column: These columns are designed to minimize interactions with basic analytes and are more stable in highly aqueous mobile phases.

  • Adjust the mobile phase pH: Using a mobile phase with a pH below the pKa of the pyridyl nitrogen (around 5) will ensure it is protonated and can improve peak shape. A common choice is 0.1% formic acid or acetic acid in both the aqueous and organic mobile phase components.

  • Consider HILIC or mixed-mode chromatography: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column with both reversed-phase and ion-exchange characteristics can provide better retention and separation.[4]

Troubleshooting Guides

Problem 1: Low Yield of N-Boc-3-(2-pyridyl)-3-azetidinol in the Grignard Reaction
Potential Cause Troubleshooting Action Scientific Rationale
Poor Grignard Reagent Formation Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere (nitrogen or argon). Use anhydrous diethyl ether or THF as the solvent. A small crystal of iodine can be added to initiate the reaction with magnesium turnings.[6]Grignard reagents are highly reactive with water and oxygen, which will quench the reagent and reduce the yield.[7]
Side Reaction to Form 2,2'-Bipyridine Add the 2-bromopyridine slowly to the magnesium turnings to maintain a low concentration of the halide. Alternatively, consider a Grignard exchange reaction, for example, by first forming a simple alkyl Grignard (e.g., isopropylmagnesium chloride) and then adding 2-bromopyridine.[2]This minimizes the Wurtz-type coupling reaction between the formed Grignard reagent and unreacted 2-bromopyridine.[2]
Incomplete Reaction Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction stalls, gentle warming may be required. Ensure a slight excess of the Grignard reagent is used.Visualizing the consumption of the N-Boc-azetidin-3-one starting material will confirm if the reaction has gone to completion.
Problem 2: Difficulty in Removing the Boc Protecting Group
Potential Cause Troubleshooting Action Scientific Rationale
Incomplete Deprotection Increase the reaction time or the concentration of the acid. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method.[8] Monitor the reaction by TLC or LC-MS until the starting material is no longer observed.The Boc group is cleaved by acidolysis. Insufficient acid or reaction time will result in incomplete removal.
Degradation of the Product Use milder acidic conditions. For example, 4M HCl in dioxane or bubbling HCl gas through a solution of the protected compound in an appropriate solvent. Perform the reaction at a lower temperature (e.g., 0 °C).The strained azetidine ring can be susceptible to ring-opening under harsh acidic conditions. Milder conditions can mitigate this degradation pathway.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-(2-pyridyl)-3-azetidinol

Materials:

  • Magnesium turnings

  • Iodine (one crystal)

  • Anhydrous diethyl ether

  • 2-Bromopyridine

  • N-Boc-azetidin-3-one

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents) and a crystal of iodine.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, prepare a solution of 2-bromopyridine (1.1 equivalents) in anhydrous diethyl ether.

  • Add a small portion of the 2-bromopyridine solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gently warm the flask.

  • Once initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • In a separate flask, dissolve N-Boc-azetidin-3-one (1.0 equivalent) in anhydrous diethyl ether and add this solution dropwise to the cold Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Analytical HPLC Method for In-Process Control and Final Product Purity
Parameter Condition
Column Polar-endcapped or polar-embedded C18 (e.g., Waters Atlantis T3, Phenomenex Kinetex F5), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 270 nm
Injection Volume 5 µL
Sample Preparation Dissolve sample in a mixture of water and acetonitrile (1:1) to a concentration of approximately 0.5 mg/mL.

Data Presentation

Table 1: Potential Impurities and their Characteristics

Impurity Name Structure Molecular Weight Potential Source Anticipated Chromatographic Behavior (Reversed-Phase)
N-Boc-azetidin-3-one171.19Unreacted starting materialMore polar than the product, will elute earlier.
2-Bromopyridine158.00Unreacted starting materialLess polar than the product, will elute later.
2,2'-Bipyridine156.18Side reaction of Grignard reagentSignificantly less polar than the product, will be strongly retained and elute much later.
3-(2-Pyridyl)-3-azetidinol150.18Product after deprotectionMost polar compound, will elute very early.

Visualizations

Synthetic Pathway and Potential Impurity Formation

G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Deprotection 2-Bromopyridine 2-Bromopyridine 2-Pyridylmagnesium bromide 2-Pyridylmagnesium bromide 2-Bromopyridine->2-Pyridylmagnesium bromide Mg, Et2O 2,2'-Bipyridine 2,2'-Bipyridine 2-Bromopyridine->2,2'-Bipyridine Side Reaction 2-Pyridylmagnesium bromide->2,2'-Bipyridine N-Boc-3-(2-pyridyl)-3-azetidinol N-Boc-3-(2-pyridyl)-3-azetidinol 2-Pyridylmagnesium bromide->N-Boc-3-(2-pyridyl)-3-azetidinol N-Boc-azetidin-3-one 3-(2-Pyridyl)-3-azetidinol 3-(2-Pyridyl)-3-azetidinol N-Boc-3-(2-pyridyl)-3-azetidinol->3-(2-Pyridyl)-3-azetidinol Acid (e.g., TFA) N-Boc-azetidin-3-one N-Boc-azetidin-3-one

Caption: Synthetic route to 3-(2-Pyridyl)-3-azetidinol and a key side product.

Analytical Workflow for Impurity Characterization

G Crude Reaction Mixture Crude Reaction Mixture LC-MS Analysis LC-MS Analysis Crude Reaction Mixture->LC-MS Analysis Inject Identify Known Impurities Identify Known Impurities LC-MS Analysis->Identify Known Impurities Compare m/z and RT Preparative HPLC Preparative HPLC LC-MS Analysis->Preparative HPLC Isolate Unknowns NMR Spectroscopy NMR Spectroscopy Preparative HPLC->NMR Spectroscopy Structural Elucidation Characterized Impurity Characterized Impurity NMR Spectroscopy->Characterized Impurity

Caption: Workflow for the identification and characterization of unknown impurities.

References

Sources

Optimization

Technical Support Center: Regioselective Synthesis of Disubstituted Azetidines

Welcome to the technical support center for the synthesis of disubstituted azetidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of disubstituted azetidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing these valuable, strained heterocyclic scaffolds. The inherent ring strain and diverse substitution patterns of azetidines present unique synthetic challenges, particularly concerning regioselectivity.[1] This resource provides field-proven insights, troubleshooting guides for common experimental hurdles, and answers to frequently asked questions, all grounded in authoritative literature.

Part 1: Frequently Asked Questions (FAQs) - Strategic Planning

This section addresses high-level questions to aid in the strategic planning of your synthetic route.

Q1: What are the primary challenges in achieving regioselectivity for disubstituted azetidines?

A1: The main difficulty lies in controlling which bonds are formed, especially when multiple reactive sites are present in the precursors. The primary challenges include:

  • Controlling Cycloaddition Pathways: In methods like the aza-Paternò-Büchi ([2+2]) reaction, the electronics and sterics of both the imine and alkene components dictate the regiochemical outcome.[2] Competing reaction pathways, such as imine isomerization, can also reduce efficiency.[3][4]

  • Directing Intramolecular Cyclizations: For 4-exo-tet cyclizations, the regioselectivity depends on activating the correct carbon for nucleophilic attack by the nitrogen. This often involves the strategic placement of a good leaving group on a linear precursor.[5]

  • Managing Ring Expansion Cascades: In strategies involving the expansion of smaller rings like aziridines, the initial ring-opening and subsequent ring-closing must be precisely controlled to avoid side reactions or the formation of undesired regioisomers.[5][6] The stability and promiscuity of intermediates, such as ylides, are critical factors.[5]

Q2: How do I choose the best synthetic strategy for a specific substitution pattern (e.g., 2,3- vs. 2,4-disubstituted)?

A2: The optimal strategy is dictated by your target's substitution pattern and desired stereochemistry. The following decision tree provides a general guide.

G start Desired Azetidine Substitution Pattern? sub_2_3 2,3-Disubstituted start->sub_2_3 sub_2_4 2,4-Disubstituted start->sub_2_4 method_2_3_boryl Cu-Catalyzed Boryl Allylation of Azetines (Excellent for cis-stereocontrol) sub_2_3->method_2_3_boryl Need cis-stereochemistry? method_2_3_metalation Diastereoselective Metalation of 3-Substituted Azetidines (Excellent for trans-stereocontrol) sub_2_3->method_2_3_metalation Need trans-stereochemistry? method_2_4_cyclo Aza-Paternò-Büchi [2+2] Photocycloaddition (Versatile, outcome depends on substituent electronics) sub_2_4->method_2_4_cyclo Building from simple imine/alkene precursors? method_2_4_intramol Intramolecular Cyclization of 1,3-amino alcohols or derivatives sub_2_4->method_2_4_intramol Starting with a linear, pre-functionalized chain? method_2_4_ring_exp Ring Expansion of Aziridines (e.g., [3+1] with carbenes) sub_2_4->method_2_4_ring_exp Access to functionalized aziridine precursors?

Caption: Decision tree for selecting a synthetic strategy.

Q3: Which factors have the greatest impact on stereoselectivity (cis/trans)?

A3: Controlling stereoselectivity is as critical as regioselectivity. Key factors include:

  • Reaction Mechanism: Concerted reactions, like some [2+2] cycloadditions, often transfer the stereochemistry of the starting alkene to the product.[2] Stepwise mechanisms, involving intermediates like ylides or carbocations, allow for bond rotation, and the final stereochemical outcome is determined by the thermodynamic stability of the transition states leading to the cis or trans product.

  • Catalyst/Ligand Choice: In metal-catalyzed reactions, the chiral environment created by the ligand is paramount. For instance, in copper-catalyzed reactions, specific bisphosphine ligands can deliver products with complete enantio- and diastereoselectivity.[7] Similarly, chiral azetidines themselves can serve as effective ligands in asymmetric catalysis.[8][9][10][11][12]

  • Substrate Control: Existing stereocenters in the substrate can direct the formation of new ones. Chiral auxiliaries are a classic example.[13] In diastereoselective metalation, a substituent at the C3 position can effectively block one face of the ring, directing an incoming electrophile to the opposite face to yield a trans product.[14][15]

Part 2: Troubleshooting Guide - Addressing Experimental Issues

This section provides solutions to specific problems you might encounter during your experiments.

Problem Probable Cause(s) Recommended Solution(s) & Explanation
Poor Regioselectivity in [2+2] Photocycloaddition 1. Competing Excited States: The reaction may proceed through both singlet and triplet excited states, which can have different regiochemical preferences.[2][4] 2. Substituent Electronics: The electronic properties of the imine and alkene are mismatched, leading to poor orbital control over the cycloaddition. Electron-donating groups on one component and electron-withdrawing groups on the other generally lead to higher regioselectivity.[2]1. Force a Triplet Pathway: Add a triplet photosensitizer (e.g., acetone, thioxanthone). The triplet excited state often has a longer lifetime and can exhibit different, sometimes more selective, reactivity.[16][17] 2. Modify Substituents: Alter the electronic nature of the substituents on either the imine or alkene to favor a more polarized transition state. Computational studies can help predict the optimal electronic pairing.[16]
Low Yield in Intramolecular Cyclization 1. Poor Leaving Group: The nucleophilic nitrogen cannot efficiently displace the leaving group on the carbon chain, allowing side reactions like elimination or intermolecular polymerization to dominate.[1] 2. Unfavorable Conformation: The linear precursor is sterically hindered or conformationally biased against adopting the required geometry for the 4-exo-tet ring closure.[1] 3. Catalyst Deactivation: In Lewis acid-catalyzed cyclizations (e.g., from epoxy amines), the basicity of the amine nucleophile can quench the catalyst.[18][19]1. Improve the Leaving Group: Convert hydroxyl groups to tosylates (Ts), mesylates (Ms), or triflates (Tf), which are excellent leaving groups for SN2 reactions.[1] 2. Substrate Modification: Redesign the substrate to reduce steric bulk near the reactive centers. The Thorpe-Ingold effect can also be used to favor cyclization. 3. Use a Tolerant Catalyst: Lanthanide triflates, such as La(OTf)₃ or Eu(OTf)₃, are known to be effective in promoting intramolecular aminolysis of epoxides because they are not as easily quenched by amines.[18][19]
Incorrect Regioisomer from Aziridine Ring Expansion 1. Promiscuous Ylide Intermediate: In carbene-based expansions, the initially formed aziridinium ylide may undergo competing rearrangements or fragment before the desired ring-closing cascade can occur.[5] 2. Indiscriminate Nucleophilic Opening: In methods involving nucleophilic ring-opening of the aziridine followed by cyclization, the nucleophile may attack both carbons of the aziridine ring if they have similar electronic and steric properties.[6]1. Use a Constrained Substrate: Employing a bicyclic or otherwise rigid aziridine precursor can pre-organize the system for a regioselective ring-opening/ring-closing cascade and suppress undesired pathways.[5] 2. Direct the Ring Opening: Install an electron-withdrawing group on the aziridine nitrogen (e.g., Tosyl) and a directing group on the aziridine ring itself to electronically bias one carbon over the other for the initial nucleophilic attack.[6]
Product Decomposition During Workup/Purification 1. Acid Sensitivity: The strained azetidine ring can be susceptible to acid-catalyzed ring-opening, especially on silica gel during column chromatography.[1][20] 2. Nucleophilic Attack: The product may be unstable in the presence of nucleophiles used or generated during the workup.[1] 3. N-Protecting Group Instability: The chosen N-protecting group may be cleaved under the reaction or workup conditions, leading to a less stable free amine.1. Use Neutral or Basic Purification: Switch to neutral or basic alumina for chromatography, or use a silica gel that has been pre-treated with a base like triethylamine. Avoid strongly acidic workup conditions.[1] 2. Choose a Robust Protecting Group: Employ a stable electron-withdrawing protecting group like Tosyl (Ts) or Boc, which can stabilize the ring electronically.[1] Ensure deprotection is the final step under carefully controlled conditions.

Part 3: Featured Protocols & Methodologies

This section provides detailed protocols for reliable and regioselective synthetic methods.

Methodology 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

This method is highly effective for the synthesis of 3,4-disubstituted azetidines with excellent regioselectivity, favoring attack at the C4 position. The Lewis acid catalyst is tolerant of the basic amine.[18][19]

G cluster_0 Workflow: La(OTf)3-Catalyzed Azetidine Synthesis A 1. Prepare Solution Dissolve cis-3,4-epoxy amine in 1,2-dichloroethane (DCE). B 2. Add Catalyst Add La(OTf)3 (5-15 mol%) to the solution. A->B C 3. Heat Reaction Reflux the mixture and monitor by TLC until starting material is consumed. B->C D 4. Quench Cool to room temp and quench with saturated aq. NaHCO3. C->D E 5. Extraction & Purification Extract with organic solvent, dry, concentrate, and purify by column chromatography. D->E

Caption: Experimental workflow for azetidine synthesis.

Detailed Protocol:

  • Preparation: To a solution of the cis-3,4-epoxy amine (1.0 equivalent) in 1,2-dichloroethane (DCE) to make a 0.2 M solution, add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (5 mol%).[13]

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the product with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired azetidine.[13]

Self-Validation: The regioselectivity of this reaction is typically very high, often yielding a single isomer. The outcome can be confirmed by 1D and 2D NMR spectroscopy (COSY, HMBC, NOESY) to establish the connectivity and relative stereochemistry of the final product.

Methodology 2: Diastereoselective Metalation for trans-2,3-Disubstituted Azetidines

This protocol allows for the functionalization of an existing 3-substituted azetidine at the C2 position, providing excellent diastereoselectivity for the trans isomer. The substituent at C3 directs the deprotonation and subsequent electrophilic quench.[14][15]

Detailed Protocol:

  • Preparation: In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-protected 3-substituted azetidine (1.0 equivalent) in anhydrous THF.

  • Metalation: Cool the solution to -78 °C. Add a solution of s-BuLi (1.2 equivalents) in a mixture with TMEDA (1.2 equivalents) dropwise. Stir the mixture at -78 °C for 1 hour to generate the lithiated intermediate.

  • Electrophilic Trap: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide; 1.5 equivalents) to the solution at -78 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup & Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract with an organic solvent, dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography to yield the trans-2,3-disubstituted azetidine.

Expected Outcome: This method consistently provides the trans product with a high diastereomeric ratio (d.r.), often exceeding 20:1. The stereochemical outcome can be confirmed by X-ray crystallography or NMR analysis.[14]

References

  • A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. PMC, NIH.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
  • Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. Organic Letters.
  • Rigid and concave, 2,4-cis-substituted azetidine derivatives: A platform for asymmetric c
  • Accessing Trans-Substituted Azetidines through Diastereoselective Metal
  • Technical Support Center: Diastereoselective Synthesis of 3-Substituted Azetidines. Benchchem.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC, NIH.
  • Rigid and concave, 2,4-cis-substituted azetidine derivatives: A platform for asymmetric c
  • Accessing ladder-shape azetidine-fused indoline pentacycles through intermolecular regiodivergent aza-P
  • Rigid and concave, 2,4-cis-substituted azetidine derivatives: A platform for asymmetric catalysis.
  • Accessing Trans-Substituted Azetidines through Diastereoselective Metalation.
  • First successful example of an aza Paternò–Büchi reaction.
  • Diastereospecific Synthesis of Enantiomerically Pure Polysubstituted Azetidines from 1,3-Amino Alcohols with Three Chiral Centers. The Journal of Organic Chemistry.
  • Regioselective ring opening reactions of azetidines.
  • Technical Support Center: Azetidine Synthesis Protocols. Benchchem.
  • Rigid and concave, 2,4-cis-substituted azetidine derivatives: A platform for asymmetric c
  • Synthesis of azetidines by aza P
  • Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[5][7]-Stevens Rearrangement. Journal of the American Chemical Society.

  • Visible-Light-Mediated aza Paternò-Büchi Reaction of Acyclic Oximes and Alkenes for the Synthesis of Monocyclic Azetidines. ChemRxiv.
  • REVIEW Organic & Biomolecular Chemistry. Royal Society of Chemistry.
  • Technical Support Center: Azetidine Ring-Opening Reactions. Benchchem.
  • New C 2 -symmetric 2,4-bis(1-hydroxycyclopentyl)azetidines derived from ( S )
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC, NIH.
  • Synthesis of Azetidines by Aza Paternò–Büchi Reactions.
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
  • The synthesis of azetidines with intramolecular cyclization of...
  • PREPARATION AND SYNTHETIC APPLIC
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science (RSC Publishing).
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
  • The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allyl
  • [2+2]-Cycloaddition Approach to Monocyclic Azetidines. Synfacts.
  • [2+2]-Cycloaddition for the Synthesis of Azetidines.
  • A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters.
  • Preparation of 2‐substituted azetidines via C−H arylation.
  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. The Journal of Organic Chemistry.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Validation of 3-(2-Pyridyl)-3-azetidinol Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals The 3-(2-Pyridyl)-3-azetidinol scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active molecules. Its...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-(2-Pyridyl)-3-azetidinol scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active molecules. Its rigid four-membered ring system, combined with the hydrogen-bonding capabilities of the hydroxyl group and the coordinating properties of the pyridine ring, makes it an attractive building block for drug discovery. This guide provides a comparative analysis of synthetic routes to 3-(2-Pyridyl)-3-azetidinol Dihydrochloride, offering a critical evaluation of methodologies, experimental data, and strategic considerations for researchers in the field.

Introduction to Synthetic Strategies

The synthesis of 3-substituted azetidines presents a unique set of challenges primarily due to the inherent ring strain of the four-membered heterocycle.[1] This strain can render the ring susceptible to opening, leading to byproducts and reduced yields. Consequently, the choice of synthetic strategy is paramount for achieving efficient and scalable access to the target compound.

This guide will focus on the validation of a primary synthetic route proceeding through the nucleophilic addition of a 2-pyridyl organometallic reagent to a protected azetidin-3-one. Furthermore, it will explore alternative strategies, providing a comparative framework to inform synthetic planning.

Primary Synthetic Route: Nucleophilic Addition to N-Boc-3-azetidinone

The most direct and widely adopted approach for the synthesis of 3-(2-Pyridyl)-3-azetidinol involves the addition of a 2-pyridyl nucleophile to the commercially available N-Boc-3-azetidinone. This method offers a convergent and modular approach to the target molecule.

Logical Workflow for the Primary Synthetic Route

A 2-Bromopyridine C 2-Lithiopyridine or 2-Pyridylmagnesium Bromide A->C Lithiation or Grignard Formation B n-Butyllithium or Mg B->C E tert-butyl 3-hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylate C->E Nucleophilic Addition D N-Boc-3-azetidinone D->E G 3-(2-Pyridyl)-3-azetidinol Dihydrochloride E->G Boc Deprotection & Salt Formation F HCl in Dioxane or Ether F->G

Caption: Primary synthetic route via nucleophilic addition.

Step 1: Generation of the 2-Pyridyl Organometallic Reagent

The key challenge in this step lies in the generation and handling of the 2-pyridyl organometallic species. Both 2-lithiopyridine and 2-pyridylmagnesium bromide can be employed, each with its own set of advantages and disadvantages.

  • 2-Lithiopyridine: Typically generated by the reaction of 2-bromopyridine with an organolithium reagent such as n-butyllithium at low temperatures (-78 °C). While highly reactive, 2-lithiopyridine can be unstable and prone to side reactions.

  • 2-Pyridylmagnesium Bromide (Grignard Reagent): Formed by the reaction of 2-bromopyridine with magnesium metal. The formation of this Grignard reagent can be sluggish and is often plagued by the formation of 2,2'-bipyridyl as a major byproduct.[2][3] The use of activated magnesium or entrainment agents can mitigate this issue. A Grignard exchange reaction at low temperature has been reported as a more efficient alternative.[2]

Step 2: Nucleophilic Addition to N-Boc-3-azetidinone

The generated 2-pyridyl organometallic reagent is then reacted with N-Boc-3-azetidinone. This reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, at low temperatures to control the reactivity and minimize side reactions. The reaction furnishes the protected intermediate, tert-butyl 3-hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylate.[4][5]

Step 3: Deprotection and Salt Formation

The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group and the formation of the dihydrochloride salt. This is typically achieved by treating the protected intermediate with a strong acid, such as hydrochloric acid in an organic solvent like dioxane, methanol, or diethyl ether.[2][6] The dihydrochloride salt then precipitates from the solution and can be isolated by filtration.

Experimental Protocol: Synthesis of 3-(2-Pyridyl)-3-azetidinol Dihydrochloride

Materials:

  • 2-Bromopyridine

  • n-Butyllithium (in hexanes)

  • Magnesium turnings

  • N-Boc-3-azetidinone

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Hydrochloric acid (4 M in dioxane)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Method A: Using 2-Lithiopyridine

  • A solution of 2-bromopyridine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.

  • A solution of N-Boc-3-azetidinone (1.2 eq) in anhydrous THF is added dropwise at -78 °C.

  • The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude tert-butyl 3-hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylate is purified by column chromatography.

  • The purified intermediate is dissolved in a minimal amount of methanol and treated with an excess of 4 M HCl in dioxane.

  • The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield 3-(2-Pyridyl)-3-azetidinol Dihydrochloride.

Method B: Using 2-Pyridylmagnesium Bromide

  • Magnesium turnings (1.5 eq) are activated in a flame-dried flask under an inert atmosphere.

  • A solution of 2-bromopyridine (1.2 eq) in anhydrous THF is added dropwise to initiate the Grignard reaction.

  • The mixture is refluxed for 2 hours to ensure complete formation of the Grignard reagent.

  • The Grignard solution is cooled to 0 °C, and a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF is added dropwise.

  • The reaction is stirred at room temperature for 12 hours.

  • Work-up and purification are performed as described in Method A to obtain the protected intermediate.

  • Deprotection and salt formation are carried out as in Method A to yield the final product.

Performance Comparison of Nucleophilic Addition Routes
Parameter2-Lithiopyridine Route2-Pyridylmagnesium Bromide Route
Overall Yield ModerateLow to Moderate
Purity Good to ExcellentModerate to Good (byproduct formation)
Scalability Challenging due to low temperaturesMore amenable to scale-up
Key Challenges Handling of pyrophoric n-BuLi, strict low-temperature controlSluggish Grignard formation, Wurtz coupling byproduct

Alternative Synthetic Strategies

While the nucleophilic addition to N-Boc-3-azetidinone is a primary route, other strategies can be considered, particularly for the synthesis of analogs or when facing challenges with the primary route.

Intramolecular Cyclization

This strategy involves the construction of the azetidine ring from an acyclic precursor containing both the nitrogen nucleophile and a suitable leaving group. For the synthesis of 3-aryl-3-hydroxyazetidines, this would typically involve a precursor such as a 1-amino-3-aryl-2,3-epoxypropane or a 1-amino-3-aryl-3-chloro-2-propanol derivative.

Logical Workflow for Intramolecular Cyclization

A 2-Acetylpyridine C 1-(Pyridin-2-yl)ethan-1-one oxime A->C Oximation B Epichlorohydrin E 1-Amino-3-chloro-2-hydroxy-3-(pyridin-2-yl)propane B->E D 1-Amino-1-(pyridin-2-yl)propan-2-ol C->D Reduction D->E Reaction with Epichlorohydrin G 3-(2-Pyridyl)-3-azetidinol E->G Intramolecular Cyclization F Base F->G I 3-(2-Pyridyl)-3-azetidinol Dihydrochloride G->I Salt Formation H HCl H->I

Caption: Alternative route via intramolecular cyclization.

This approach offers the potential for stereocontrol if chiral starting materials are used. However, the synthesis of the acyclic precursor can be multi-stepped.

Ring Expansion of Aziridines

The ring expansion of appropriately substituted aziridines can provide a pathway to azetidines.[1][7] For the target molecule, a strategy could involve the synthesis of a 2-(2-pyridyl)-2-(halomethyl)aziridine followed by a base-induced ring expansion.

This method can be effective for certain substitution patterns, but the synthesis of the required aziridine precursor can be challenging. The regioselectivity of the ring expansion is also a critical factor to consider.

Comparative Analysis and Conclusion

FeaturePrimary Route (Nucleophilic Addition)Alternative Route (Intramolecular Cyclization)Alternative Route (Ring Expansion of Aziridines)
Convergence HighLow (Linear sequence)Moderate
Flexibility High (various organometallics can be used)Moderate (depends on precursor synthesis)Moderate
Scalability ModeratePotentially highModerate
Stereocontrol Difficult to control at the new stereocenterCan be achieved with chiral precursorsCan be stereospecific
Key Advantage Direct and utilizes commercially available starting materialsPotential for good stereocontrolAccess to unique substitution patterns
Key Disadvantage Challenges with 2-pyridyl organometallicsLonger synthetic sequenceSynthesis of aziridine precursor can be difficult

Alternative strategies, such as intramolecular cyclization and ring expansion of aziridines , provide valuable options, particularly when stereocontrol is a primary concern or when the primary route proves to be inefficient for a specific analog. The selection of the optimal synthetic route will ultimately depend on the specific project goals, available resources, and the desired scale of production.

References

  • De Kimpe, N. (2006). Aziridines and Azetidines.
  • Li, A.-H., Dai, L.-X., & Aggarwal, V. K. (1997). Asymmetric Ylide Reactions: Epoxidation, Cyclopropanation, Aziridination, Olefination, and Rearrangement. Chemical Reviews, 97(6), 2341–2372.
  • Creative Biogene. (n.d.). tert-butyl 3-hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylate. Retrieved from [Link]

  • Pande, S. S., Prabhu, P. P., & Padmashree, K. (2011). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Journal of Pharmacy Research, 4(10), 3538-3540.
  • The Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). Preparation and synthetic applications of azetidines. Heterocycles, 84(1), 223-264.
  • Wessig, P., & Müller, F. (2015). Photochemical Flow Synthesis of 3-Hydroxyazetidines.
  • Ashby, E. C., & DePriest, R. N. (1982). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Journal of the American Chemical Society, 104(22), 6054–6061.
  • Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(10), 7148–7155.
  • Pande, S. S., Prabhu, P. P., & Srinivas, P. K. (2011). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Journal of Pharmacy Research, 4(10), 3538-3540.
  • Overman, L. E., & Robinson, L. A. (2003). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. The Journal of Organic Chemistry, 68(23), 8881–8885.
  • BenchChem. (2025). Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry.
  • Creative Biogene. (n.d.). tert-butyl 3-hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylate. Retrieved from [Link]

  • Ashby, E. C., & DePriest, R. N. (1982). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Journal of the American Chemical Society, 104(22), 6054-6061.

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Comparative

Comparative Study of Azetidine versus Pyrrolidine Scaffolds in Drug Design: A Technical Guide

Saturated nitrogen heterocycles are foundational building blocks in modern medicinal chemistry. Historically, the five-membered pyrrolidine ring has been a ubiquitous structural motif.

Author: BenchChem Technical Support Team. Date: March 2026

Saturated nitrogen heterocycles are foundational building blocks in modern medicinal chemistry. Historically, the five-membered pyrrolidine ring has been a ubiquitous structural motif. However, the relentless pursuit of enhanced metabolic stability, optimized lipophilicity, and improved target selectivity has driven a paradigm shift toward more compact, conformationally restricted scaffolds. The four-membered azetidine ring has emerged as a privileged bioisostere, offering unique physicochemical vectors that often overcome the inherent liabilities of larger rings.

This guide provides an in-depth, objective comparison of azetidine and pyrrolidine scaffolds, detailing the causality behind their divergent behaviors and providing self-validating experimental protocols for their evaluation.

The Causality of Structural and Physicochemical Properties

The fundamental pharmacological differences between azetidine and pyrrolidine derivatives stem directly from their ring size and the resulting internal strain.

Ring Strain and Conformational Rigidity Azetidines possess a highly strained four-membered ring system with a ring strain of approximately 25.4 kcal/mol, whereas pyrrolidines are relatively unstrained at approximately 5.4 kcal/mol[1]. This high strain in azetidines restricts conformational flexibility. By locking the molecule into well-defined three-dimensional orientations, azetidines can significantly enhance target binding affinity and spatial specificity compared to the more flexible pyrrolidine[2].

Basicity (pKa) and Permeability The intense angle strain in azetidines alters the hybridization of the nitrogen atom, increasing the s-character of its lone pair. Consequently, azetidines are generally less basic than their pyrrolidine counterparts. Lowering the pKa can improve passive membrane permeability by increasing the fraction of the un-ionized drug at physiological pH[3].

Lipophilicity (logP) and Aqueous Solubility Reducing the ring size from five to four carbons decreases the hydrophobic surface area. This structural modification typically lowers the partition coefficient (logP) and enhances aqueous solubility, a highly desirable trait for oral and parenteral drug formulations[4].

Table 1: Comparative Physicochemical Profile of Representative Scaffolds
PropertyAzetidine Scaffold (4-membered)Pyrrolidine Scaffold (5-membered)Causality / Impact on Drug Design
Ring Strain ~25.4 kcal/mol~5.4 kcal/molHigh strain in azetidine increases conformational rigidity, improving target specificity.
Basicity (pKa) Generally lowerGenerally higherIncreased s-character in azetidine N-lone pair reduces basicity, aiding permeability.
Lipophilicity (logP) LowerHigherSmaller hydrophobic surface area in azetidines improves aqueous solubility.
Metabolic Stability HighLow to ModerateCompact geometry of azetidine sterically hinders CYP450 alpha-oxidation.

Pharmacokinetics, Metabolic Stability, and Toxicity

One of the most critical challenges in drug development is premature clearance via hepatic metabolism. Pyrrolidines are notoriously susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, primarily undergoing alpha-carbon hydroxylation followed by rapid ring opening and clearance[5].

Substituting a pyrrolidine with an azetidine is a proven, field-validated strategy for mitigating this metabolic liability. The causality lies in the transition state geometry: the compact, highly strained nature of the azetidine ring makes the abstraction of an alpha-proton and subsequent oxygen insertion energetically unfavorable[5].

Furthermore, the reduced lipophilicity and attenuated basicity of azetidines directly correlate with a lower propensity for off-target interactions. For example, in the development of inhaled DDR inhibitors, azetidine derivatives demonstrated reduced cardiotoxicity risks (e.g., lower hERG liability) and improved kinase selectivity profiles compared to their pyrrolidine matched pairs[6].

G A Azetidine / Pyrrolidine Scaffold B CYP450 Docking (Liver Microsomes) A->B C Alpha-Carbon Oxidation B->C Pyrrolidine (Low Strain) E Metabolic Escape (Strain-Protected) B->E Azetidine (High Strain) D Ring Opening & Clearance C->D

Fig 1. Divergent CYP450 metabolic pathways based on heterocycle ring strain and size.

Self-Validating Experimental Protocols

To objectively compare these scaffolds, robust and self-validating experimental workflows are essential. Below are the definitive methodologies for evaluating physicochemical and metabolic parameters.

Protocol 1: Potentiometric Determination of pKa and logP

Objective: Accurately measure the ionization constant and lipophilicity to predict in vivo absorption. Causality & Validation: Potentiometry measures the change in pH as a titrant is added. By performing the titration in both aqueous and co-solvent (e.g., methanol/water) environments, the Yasuda-Shedlovsky extrapolation can be used to determine the exact aqueous pKa. The system is self-validating because the derivative of the titration curve provides sharp inflection points that confirm the purity and exact concentration of the analyte.

  • Preparation: Dissolve 1 mM of the azetidine or pyrrolidine derivative in 0.15 M KCl. Reasoning: This maintains a constant ionic strength, mimicking physiological osmolarity.

  • Titration: Titrate with standardized 0.1 M KOH or HCl under an inert argon atmosphere. Reasoning: Argon prevents CO2 absorption from the air, which would form carbonic acid and artificially lower the pH.

  • logP Determination: Perform a dual-phase titration by introducing 1-octanol into the vessel. The shift in the apparent pKa between the aqueous and biphasic systems directly calculates the partition coefficient (logP), eliminating the need for highly variable shake-flask assays.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the intrinsic clearance ( CLint​ ) mediated by CYP450 enzymes. Causality & Validation: Microsomes contain the membrane-bound CYP enzymes but lack the required cofactors. The reaction is strictly initiated by adding NADPH. A negative control (no NADPH) validates that degradation is CYP-mediated and not due to chemical instability. A positive control (e.g., Verapamil, a known high-clearance drug) validates the enzymatic viability of the specific HLM batch.

  • Incubation Mixture: Combine 1 µM of the test compound with pooled human liver microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4). Reasoning: Phosphate buffer maintains the physiological ionization state of the basic amines.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Reasoning: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction and precipitating proteins.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to calculate the half-life ( t1/2​ ) and intrinsic clearance.

G Step1 Compound Incubation (HLM + NADPH) Step2 Aliquoting at Timepoints (0, 15, 30, 60 min) Step1->Step2 Step3 Quenching (Cold Acetonitrile + IS) Step2->Step3 Step4 Centrifugation & Protein Precipitation Step3->Step4 Step5 LC-MS/MS Analysis (Intrinsic Clearance) Step4->Step5

Fig 2. Self-validating in vitro human liver microsome (HLM) stability assay workflow.

References

  • Benchchem. "A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery." Available at: 4

  • PubMed/NIH. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Available at: 7

  • ResearchGate. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Available at: 2

  • RSC Publishing. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Available at: 1

  • ACS Publications. "A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF." Available at: 6

  • ACS Publications. "Mitigating Heterocycle Metabolism in Drug Discovery." Available at: 5

  • ResearchGate. "Key compounds of this work shown in the LogP–pKa(H) plot along with..." Available at: 3

Sources

Validation

Head-to-Head Comparison of NAMPT Inhibitors: Scaffold Evolution and Experimental Validation

The Metabolic Rationale: Targeting NAD+ Addiction in Cancer Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway. Because cancer cells exhibit high PARP and sirtuin activ...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

The Metabolic Rationale: Targeting NAD+ Addiction in Cancer

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway. Because cancer cells exhibit high PARP and sirtuin activity—resulting in rapid NAD+ turnover—they become metabolically addicted to continuous NAD+ replenishment. Inhibiting NAMPT selectively starves these cells of energy, leading to ATP depletion and apoptosis. However, translating this elegant mechanism into the clinic has been historically challenging due to the dose-limiting toxicities of early-generation scaffolds.

Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme (Rate-Limiting Step) NAM->NAMPT Binds NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Catalyzes NMNAT NMNAT Enzyme NMN->NMNAT Substrate NAD NAD+ (Energy & DNA Repair) NMNAT->NAD Synthesizes Inhibitors NAMPT Inhibitors (FK866, OT-82, CHS-828) Inhibitors->NAMPT Competitive Inhibition

Fig 1. NAD+ Salvage Pathway and the mechanistic intervention points of NAMPT inhibitors.

Scaffold Evolution: A Head-to-Head Analysis

The evolution of NAMPT inhibitors is a masterclass in scaffold morphing to widen the therapeutic window. We compare three distinct chemical classes below.

First-Generation: Acrylamide & Pyridine Derivatives (e.g., FK866)

FK866 (APO866) is the prototypical NAMPT inhibitor. It features a 3-vinylpyridine warhead that binds competitively to the nucleobase pocket of the enzyme, engaging in critical hydrophobic interactions with Arg349 [1]. While highly potent, its clinical progression was halted due to severe on-target dose-limiting toxicities, specifically thrombocytopenia and retinal toxicity.

First-Generation: Cyanoguanidine Derivatives (e.g., CHS-828/GMX1778)

CHS-828 utilizes a cyanoguanidine scaffold. Despite a different structural backbone, it mimics the binding geometry of FK866 within the active site. It demonstrated excellent cellular potency but suffered from poor aqueous solubility and identical hematological toxicities in Phase II trials, underscoring that simply changing the tail group without altering the core binding mode does not resolve systemic toxicity [2].

Next-Generation: Novel Non-Pyridine Scaffolds (e.g., OT-82, MS0)

To overcome these limitations, researchers developed novel scaffolds that alter the interaction dynamics. OT-82 is a structurally distinct inhibitor discovered via high-throughput screening. It maintains high potency against hematological malignancies but critically lacks the retinal and cardiac toxicities observed with FK866 [3]. Similarly, MS0, a pyridine-urea hybrid, lacks the critical hydrogen bond with Ser241, resulting in a slightly lower antiproliferative profile but offering a new vector for chemical optimization.

Quantitative Performance Comparison
InhibitorScaffold ClassEnzymatic IC50 (nM)Cellular EC50 (nM)Primary Toxicity ProfileClinical Status
FK866 Pyridine-Acrylamide1.6 - 3.01.0 - 10.0Thrombocytopenia, RetinalPhase II (Discontinued)
CHS-828 Cyanoguanidine2.0 - 5.02.0 - 10.0GI, ThrombocytopeniaPhase II (Discontinued)
MS0 Pyridine-Urea Hybrid~9.0100 - 200N/A (Preclinical)Preclinical
OT-82 Novel Non-Pyridine~40.02.0 - 13.0Hematopoietic (Manageable)Phase I/II (Active)

(Data synthesized from authoritative biochemical evaluations [4]).

Experimental Methodologies: Building a Self-Validating System

Evaluating a new NAMPT inhibitor requires more than measuring cell death; it requires proving causality. The protocols below form a self-validating loop to ensure the observed efficacy is strictly due to on-target NAD+ depletion.

Workflow S1 1. Enzymatic IC50 (Biochemical) S2 2. Cell Viability (Cancer Lines) S1->S2 S3 3. NA Rescue Assay (On-Target Check) S2->S3 S4 4. In Vivo Efficacy & Tox Profiling S3->S4

Fig 2. Self-validating experimental workflow for evaluating novel NAMPT inhibitor scaffolds.

Protocol 1: Coupled Fluorometric Enzymatic Assay

The Causality: NAMPT converts NAM to NMN, which is not easily detectable by standard colorimetric means. To measure real-time kinetics, we couple the reaction with NMNAT. NMNAT converts the generated NMN into NAD+, which is then used by alcohol dehydrogenase to reduce a tetrazolium salt into a highly colored formazan dye. This continuous readout directly isolates enzyme engagement from cellular compensatory mechanisms.

Step-by-Step:

  • Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT).

  • Enzyme Incubation: Mix 5 nM recombinant human NAMPT with a dose-response gradient of the inhibitor (0.1 nM to 10 µM). Pre-incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Coupling Reagents: Add excess recombinant NMNAT, alcohol dehydrogenase, ethanol, and WST-1 reagent.

  • Initiation: Start the reaction by adding 10 µM NAM, 0.4 mM PRPP, and 2 mM ATP.

  • Readout: Measure absorbance at 450 nm continuously for 60 minutes. Calculate the IC50 using a 4-parameter logistic regression model.

Protocol 2: The Nicotinic Acid (NA) Rescue Assay

The Causality: How do we know a compound isn't just a generic cytotoxin? We exploit the Preiss-Handler pathway. Cancer cells can bypass NAMPT to synthesize NAD+ if supplied with Nicotinic Acid (NA), which relies on the NAPRT enzyme instead. If co-administration of NA completely restores cell viability, the inhibitor's mechanism of action is unequivocally on-target NAMPT inhibition.

Step-by-Step:

  • Cell Seeding: Seed MV4-11 (hematological) or A2780 (ovarian) cells at 5,000 cells/well in a 96-well plate.

  • Compound Treatment: Treat cells with the NAMPT inhibitor in a 10-point dose-response curve (0.1 nM to 1 µM).

  • The Rescue Arm (Critical Step): In a parallel set of identical wells, co-administer the inhibitor gradient with 10 µM Nicotinic Acid (NA).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Readout: Add CellTiter-Glo (ATP-based luminescence) or Resazurin. Read the luminescent/fluorescent signal.

  • Validation: A functional NAMPT inhibitor (like OT-82 or FK866) will show an EC50 in the low nanomolar range in the standard arm, but the NA-treated arm will show a >100-fold rightward shift (complete rescue). Failure to rescue indicates off-target toxicity.

References

  • OT-82, a novel anticancer drug candidate that targets the strong dependence of hematological malignancies on NAD biosynthesis Source: National Institutes of Health (PMC) URL:3

  • Crystal structure-based comparison of two NAMPT inhibitors Source: National Institutes of Health (PubMed) URL:1

  • Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death Source: American Chemical Society (ACS) URL:4

  • Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy Source: Frontiers in Pharmacology URL:2

Sources

Comparative

A Researcher's Guide to Validating the Binding Affinity of Novel Azetidine-Based Nicotinic Acetylcholine Receptor Ligands: A Comparative Analysis of 3-(2(S)-Azetidinylmethoxy)pyridine (A-85380)

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the binding affinity of novel azetidine-containing compounds, using the high-affinity α4β2 nicot...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the binding affinity of novel azetidine-containing compounds, using the high-affinity α4β2 nicotinic acetylcholine receptor (nAChR) ligand, 3-(2(S)-azetidinylmethoxy)pyridine (A-85380), as a primary example. While direct binding affinity data for 3-(2-Pyridyl)-3-azetidinol Dihydrochloride is not extensively available in public literature, the principles and methodologies detailed herein are directly applicable. We will explore the experimental validation of A-85380's binding affinity and compare it with other relevant nicotinic ligands, offering insights into the structure-activity relationships of this important class of molecules.[1][2][3]

The azetidine scaffold is a key structural motif in medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved metabolic stability and aqueous solubility.[4] Compounds incorporating this four-membered nitrogen heterocycle have shown promise in a variety of therapeutic areas.[4] A-85380, for instance, demonstrates high affinity and selectivity for the α4β2 nAChR subtype, making it a valuable tool for studying nicotinic systems and a lead compound for the development of novel therapeutics.[1]

Understanding the Target: Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems. Their dysfunction is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and certain psychiatric conditions. The diverse subunit composition of nAChRs gives rise to multiple receptor subtypes, each with distinct pharmacological and physiological profiles. The α4β2 subtype is the most abundant high-affinity nicotine binding site in the human brain, making it a key target for drug discovery.

Experimental Validation of Binding Affinity: A Methodological Deep Dive

The cornerstone of characterizing a novel ligand is the precise and reproducible determination of its binding affinity for the intended target. Radioligand binding assays are a gold-standard technique for this purpose, allowing for the quantification of ligand-receptor interactions.

Principle of Competitive Radioligand Binding Assay

This assay measures the ability of a non-radioactive test compound (the "competitor," e.g., A-85380) to displace a radioactive ligand (the "radioligand," e.g., -cytisine or [¹²⁵I]epibatidine) that is already bound to the receptor. The concentration of the test compound that displaces 50% of the radioligand is known as the IC₅₀ (inhibitory concentration 50%). The binding affinity of the test compound, expressed as the inhibition constant (Ki), can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_receptor Receptor Source (e.g., cell membranes expressing α4β2 nAChR) incubation Incubate Receptor, Radioligand, and varying concentrations of Competitor prep_receptor->incubation prep_radioligand Radioligand (e.g., ³H-cytisine) prep_radioligand->incubation prep_competitor Test Compound (e.g., A-85380) prep_competitor->incubation separation Separate Bound from Unbound Radioligand (e.g., rapid filtration) incubation->separation detection Quantify Bound Radioactivity (e.g., scintillation counting) separation->detection analysis Data Analysis (IC₅₀ determination and Ki calculation) detection->analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol for α4β2 nAChR Binding Assay
  • Receptor Preparation:

    • Utilize a stable cell line (e.g., HEK293) expressing the human α4β2 nAChR subtype.

    • Prepare cell membrane homogenates through standard cell lysis and centrifugation procedures.

    • Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay) to ensure consistency across experiments.

  • Assay Buffer:

    • Prepare a suitable buffer, such as a phosphate-buffered saline (PBS) solution, to maintain physiological pH and ionic strength.

  • Reaction Mixture:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (e.g., -cytisine), and a range of concentrations of the test compound (A-85380 or alternatives).

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radioactive ligand like nicotine or epibatidine).

  • Incubation:

    • Incubate the reaction mixtures at a controlled temperature (e.g., 4°C or room temperature) for a sufficient duration to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixtures through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification of Radioactivity:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to determine the specific binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Analysis of Binding Affinities

The following table summarizes the binding affinities of A-85380 and several other nicotinic ligands for various nAChR subtypes. This data highlights the selectivity profile of each compound.

Compoundα4β2 nAChR Ki (nM)α7 nAChR Ki (nM)Muscle-type (α1β1δγ) nAChR Ki (nM)
A-85380 0.05 ± 0.01 [1]148 ± 13[1]314 ± 12[1]
(-)-Nicotine~1-10 (subtype dependent)>1000~200
(±)-Epibatidine~0.02~10~1
Varenicline~0.1~300~3500
2-Fluoro-A-853800.046 - 0.048[3]--
Halogenated A-85380 Analogs0.011 - 0.210[2]--

Data Interpretation:

  • A-85380 exhibits exceptionally high affinity and selectivity for the α4β2 nAChR subtype compared to the α7 and muscle-type nAChRs.[1]

  • The introduction of a fluorine atom at the 2-position of the pyridine ring (2-Fluoro-A-85380) maintains high affinity.[3]

  • Halogenation at the 5 or 6 position of the pyridine ring also results in compounds with subnanomolar affinity for nAChRs.[2]

  • In contrast, bulkier halogen substituents at the 2-position lead to a significant decrease in affinity.[2]

Conclusion

The validation of binding affinity is a critical step in the characterization of novel drug candidates. The methodologies outlined in this guide, using A-85380 as a case study, provide a robust framework for researchers working with azetidine-based compounds and other novel chemical entities. A thorough understanding of the experimental protocols and the ability to compare binding data against established ligands are essential for advancing drug discovery efforts targeting nAChRs and other important biological targets.

References

  • Sullivan, J. P., Donnelly-Roberts, D., et al. (1996). A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand. Neuropharmacology, 35(6), 725-734. [Link]

  • Mukherjee, J., et al. (1998). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling. Journal of Medicinal Chemistry, 41(19), 3563-3572. [Link]

  • Dollé, F., et al. (1999). Synthesis and Nicotinic Acetylcholine Receptor in Vivo Binding Properties of 2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: A New Positron Emission Tomography Ligand for Nicotinic Receptors. Journal of Medicinal Chemistry, 42(13), 2251-2259. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2594-2605. [Link]

  • ResearchGate. (n.d.). Examples of biologically active drug leads containing azetidine. Retrieved from [Link]

Sources

Validation

Comparative Translation Guide: In Vitro to In Vivo Profiling of Azetidine-Based Therapeutics

The Azetidine Advantage in Modern Medicinal Chemistry Historically, drug discovery programs relied heavily on unstrained, six-membered saturated heterocycles like piperidines. However, the paradigm is shifting toward aze...

Author: BenchChem Technical Support Team. Date: March 2026

The Azetidine Advantage in Modern Medicinal Chemistry

Historically, drug discovery programs relied heavily on unstrained, six-membered saturated heterocycles like piperidines. However, the paradigm is shifting toward azetidines —four-membered nitrogen-containing heterocycles. Azetidines offer a unique combination of high ring strain, enhanced sp³-rich character, and conformational rigidity. These structural features allow medicinal chemists to "escape from flatland," significantly improving aqueous solubility, metabolic stability, and receptor selectivity compared to their larger-ring counterparts 1.

This guide objectively compares the in vitro biochemical activity and in vivo physiological translation of azetidine-based drugs, utilizing the development of irreversible STAT3 (Signal Transducer and Activator of Transcription 3) inhibitors as a primary comparative case study.

Mechanistic Rationale: Targeting STAT3 with Azetidines

STAT3 is a highly validated but notoriously difficult-to-drug anticancer target. Traditional reversible small molecules struggle to maintain the necessary residence time to block STAT3 dimerization and DNA binding.

Recent breakthroughs have demonstrated that azetidine-based compounds (such as H182) solve this by acting as irreversible covalent inhibitors. The high ring strain of the azetidine scaffold optimally positions the warhead to covalently bind to specific cysteine residues (e.g., Cys468) within the STAT3 DNA-binding domain (DBD) 2. This covalent modification completely abrogates the transcription of downstream tumor survival genes 3.

STAT3_Inhibition RTK Receptor Tyrosine Kinase STAT3_Mon STAT3 Monomer RTK->STAT3_Mon Activation STAT3_Phos p-STAT3 (Active) STAT3_Mon->STAT3_Phos Phosphorylation STAT3_Dim STAT3 Dimer STAT3_Phos->STAT3_Dim Dimerization Nucleus Nuclear Translocation STAT3_Dim->Nucleus TumorGenes Tumor Survival Genes Nucleus->TumorGenes Transcription Azetidine Azetidine Inhibitor (H182) Covalent Binding to Cys468 Azetidine->Nucleus Irreversible Blockade

Fig 1: STAT3 signaling pathway and irreversible blockade by azetidine-based inhibitors.

Quantitative Comparison: In Vitro vs. In Vivo Data

To objectively evaluate the performance of azetidine-based drugs, we must compare their in vitro binding affinities and metabolic stability profiles directly against their in vivo efficacy. The table below summarizes the translational data for the azetidine-based STAT3 inhibitor H182 compared to its non-azetidine precursor.

Parameter / AssayNon-Azetidine PrecursorAzetidine Inhibitor (H182)Translational Significance
STAT3 DNA-Binding (IC₅₀) > 15.0 μM0.38 – 0.98 μMIn vitro potency increased by >15x due to azetidine-driven covalent binding.
STAT1 DNA-Binding (IC₅₀) > 15.0 μM> 15.8 μMDemonstrates high in vitro target selectivity, minimizing off-target toxicity.
Human Hepatocyte CLint N/A14.6 μL/min/10⁶ cellsModerate in vitro metabolic stability in humans, supporting clinical viability.
Mouse Hepatocyte CLint N/A138.0 μL/min/10⁶ cellsHigh in vitro clearance in mice, requiring optimized in vivo dosing regimens.
TNBC Tumor Growth Minimal InhibitionComplete BlockadeIn vitro potency successfully translates to in vivo efficacy (syngeneic models).

Self-Validating Experimental Protocols

The validity of the data presented above relies on robust, self-validating experimental designs. Below are the step-by-step methodologies used to bridge the in vitro to in vivo gap.

Translation_Workflow InVitro In Vitro Profiling (EMSA & CLint) InVivoPK In Vivo PK (Plasma AUC) InVitro->InVivoPK Translation LeadOpt Azetidine Scaffold Optimization LeadOpt->InVitro InVivoPD In Vivo Efficacy (TNBC Xenograft) InVivoPK->InVivoPD Dose Setting

Fig 2: Experimental workflow translating in vitro azetidine profiling to in vivo efficacy.

Protocol 1: In Vitro STAT3 DNA-Binding Assay (EMSA)

Causality & Rationale: To prove that the in vitro cytotoxicity of the azetidine compound is caused specifically by the disruption of STAT3 transcription, we must measure the physical interaction between the STAT3 protein and its target DNA sequence using an Electrophoretic Mobility Shift Assay (EMSA).

  • Nuclear Extraction: Culture MDA-MB-231 breast cancer cells and treat them with the azetidine inhibitor (0.5–5 μM) for 1 to 6 hours. Lyse the cells and extract nuclear proteins using a high-salt buffer to preserve intact transcription factor complexes.

  • Probe Preparation: Radiolabel a double-stranded oligonucleotide containing the STAT3 consensus binding site (hSIE) using ³²P.

  • Binding Reaction: Incubate 5 μg of the nuclear extract with the labeled probe in a binding buffer containing poly(dI-dC). Causality note: poly(dI-dC) acts as a decoy for non-specific DNA-binding proteins, ensuring only specific STAT3-DNA interactions are measured.

  • Electrophoresis & Quantification: Resolve the complexes on a 5% non-denaturing polyacrylamide gel. Visualize via autoradiography and calculate the IC₅₀ based on band intensity reduction.

  • Self-Validation Mechanism: Include a "cold competition" lane containing a 100-fold excess of unlabeled hSIE probe. If the band disappears in this lane, it validates that the observed signal is strictly specific to STAT3-DNA binding, ruling out artifactual signals.

Protocol 2: In Vivo TNBC Xenograft Efficacy Study

Causality & Rationale: Because in vitro mouse hepatocyte clearance (CLint) for azetidines can be high (138.0 μL/min/10⁶ cells), in vivo studies must be carefully designed to ensure that the pharmacokinetic (PK) exposure is sufficient to drive the pharmacodynamic (PD) tumor regression observed in vitro.

  • Cell Engraftment: Subcutaneously inject 5 × 10⁶ MDA-MB-231 cells into the right flank of 6-week-old female athymic nude mice.

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100 mm³, randomize the mice into vehicle control and treatment groups (n=8 per group) to ensure baseline statistical parity.

  • Dosing Regimen: Administer the azetidine inhibitor via intraperitoneal (i.p.) injection. The dose (e.g., 50 mg/kg/day) must be mathematically scaled from the in vitro mouse CLint data to maintain plasma concentrations above the in vitro IC₅₀ (0.98 μM) for the duration of the dosing interval.

  • Endpoint Analysis: Measure tumor volume every 3 days using the formula V=(length×width2)/2 . Euthanize the mice at day 28 and excise the tumors.

  • Self-Validation Mechanism: Perform Immunohistochemistry (IHC) on the excised tumor tissues to stain for nuclear p-STAT3 and downstream targets (VEGF, survivin). The protocol is self-validating if the macroscopic reduction in tumor volume directly correlates with a microscopic reduction in p-STAT3 staining, proving the in vivo efficacy is driven by the intended on-target mechanism.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs.PubMed / Taylor & Francis.
  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo.PubMed / Cancer Letters.
  • Abstract 514: Novel potent azetidine-based inhibitors bind irreversibly to Stat3 DNA-binding domain (DBD) and are efficacious against tumor growth in mice.AACR Journals.

Sources

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